molecular formula C10H14BrNO B1523397 5-Bromo-2-(pentyloxy)pyridine CAS No. 179548-05-1

5-Bromo-2-(pentyloxy)pyridine

Cat. No.: B1523397
CAS No.: 179548-05-1
M. Wt: 244.13 g/mol
InChI Key: XTXXBYWBEGVHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pentyloxy)pyridine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(pentyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(pentyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pentoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXBYWBEGVHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-pentoxypyridine chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromo-2-pentoxypyridine as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

5-Bromo-2-pentoxypyridine (C₁₀H₁₄BrNO) represents a strategic building block in the design of lipophilic heterocyclic ligands. As a member of the 2-alkoxy-5-bromopyridine class, it serves as a critical intermediate for introducing a pyridine moiety with a defined hydrophobic tail into drug candidates. This guide details its structural properties, validated synthetic protocols, and application in developing ligands for G-protein coupled receptors (GPCRs), specifically Corticotropin-Releasing Factor 1 (CRF1) antagonists and nicotinic acetylcholine receptors.

Part 1: Chemical Identity & Structural Analysis

The introduction of a pentyl chain at the 2-position of the pyridine ring significantly alters the physicochemical profile compared to its methoxy and ethoxy analogs, primarily by increasing lipophilicity (LogP) and enhancing van der Waals interactions within hydrophobic binding pockets.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / DescriptionNote
IUPAC Name 5-Bromo-2-(pentyloxy)pyridine
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol Calculated
Physical State Pale yellow oil or low-melting solidMelting point typically decreases with chain length vs. methoxy analog (mp 32-38°C).
Predicted LogP ~3.9 - 4.2significantly > 5-bromo-2-ethoxypyridine (LogP ~2.4).
H-Bond Acceptors 2 (Pyridine N, Ether O)
H-Bond Donors 0
Key Reactivity C5-Br (Suzuki/Buchwald coupling); C2-O (Acidic cleavage)
Structural Conformation & Lipophilicity

The pentoxy tail adopts an extended conformation in solution but can fold to accommodate specific hydrophobic pockets in protein targets. The C2-ether linkage renders the pyridine nitrogen less basic than unsubstituted pyridine due to the inductive withdrawal of the oxygen, though the mesomeric donation offers some compensation.

Part 2: Synthetic Methodology

The most robust route to 5-bromo-2-pentoxypyridine utilizes a Nucleophilic Aromatic Substitution (SₙAr) on 2,5-dibromopyridine. This approach is preferred over the alkylation of 5-bromo-2-pyridone due to higher regioselectivity and yield.

Protocol: SₙAr Displacement

Reaction:

2,5-Dibromopyridine + 1-Pentanol + Base → 5-Bromo-2-pentoxypyridine + Br⁻

Reagents & Conditions:

  • Substrate: 2,5-Dibromopyridine (1.0 eq)

  • Nucleophile: 1-Pentanol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF.

  • Temperature: 60–80°C.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF. Cool to 0°C.

  • Alkoxide Formation: Add 1-pentanol (1.2 eq) dropwise. Evolution of H₂ gas will be observed. Stir at room temperature for 30 minutes to ensure complete formation of sodium pentoxide.

  • Addition: Add 2,5-dibromopyridine (1.0 eq) dissolved in minimal DMF dropwise to the alkoxide solution.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The C2-Br is significantly more electrophilic than the C5-Br due to the inductive effect of the adjacent nitrogen, ensuring high regioselectivity.

  • Workup: Quench with water (carefully). Extract with Diethyl Ether or EtOAc. Wash organics with brine (3x) to remove DMF. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualizing the Synthesis Pathway

SynthesisPath SM1 2,5-Dibromopyridine TS Meisenheimer-like Transition State SM1->TS + Alkoxide SM2 1-Pentanol Alkoxide Sodium Pentoxide (Nucleophile) SM2->Alkoxide Deprotonation (-H2) Reagent NaH / DMF (Base) Reagent->Alkoxide Alkoxide->TS Product 5-Bromo-2-pentoxypyridine TS->Product Elimination of Br- (Regioselective at C2)

Figure 1: Regioselective SₙAr synthesis pathway targeting the C2 position.

Part 3: Analytical Characterization

To validate the structure, researchers must confirm the presence of the pentyl chain and the integrity of the pyridine ring.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.20 (d, J=2.5 Hz, 1H): H6 proton (deshielded by N and Br).

    • δ 7.65 (dd, J=8.8, 2.5 Hz, 1H): H4 proton.

    • δ 6.65 (d, J=8.8 Hz, 1H): H3 proton (shielded by ortho-alkoxy group).

    • δ 4.25 (t, J=6.5 Hz, 2H): O-CH ₂- (characteristic triplet).

    • δ 1.75 (m, 2H): O-CH₂-CH ₂-.

    • δ 1.35–1.45 (m, 4H): Central methylene protons.

    • δ 0.92 (t, J=7.0 Hz, 3H): Terminal -CH ₃.

  • ¹³C NMR (CDCl₃):

    • Key signals: ~163 ppm (C2, ipso-O), ~147 ppm (C6), ~111 ppm (C3), ~110 ppm (C5-Br).

    • Pentyl chain: ~66 ppm (O-CH₂), followed by aliphatic signals ~28, 28, 22, 14 ppm.

Part 4: Applications in Drug Discovery

The 5-bromo-2-pentoxypyridine scaffold is particularly valuable in Structure-Activity Relationship (SAR) studies where optimizing the lipophilic ligand efficiency (LLE) is required.

CRF1 Receptor Antagonists

Research into Corticotropin-Releasing Factor 1 (CRF1) antagonists for anxiety and depression often utilizes 2-alkoxy-4-aryloxypyridines. The 2-alkoxy chain length is a "tunable" vector.

  • Mechanism: The pentoxy group occupies a hydrophobic pocket in the transmembrane domain of the GPCR.

  • Optimization: While methoxy analogs may be metabolically liable (demethylation), the pentyl chain offers steric bulk that can hinder metabolic access while improving blood-brain barrier (BBB) permeability due to higher lipophilicity.

Palladium-Catalyzed Cross-Couplings

The C5-Bromine is an excellent handle for Pd-catalyzed reactions, allowing the pyridine to serve as a core scaffold.[2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Amination at C5 to generate kinase inhibitors.

Functionalization Workflow

Reactivity Core 5-Bromo-2-pentoxypyridine (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(0)) Core->Heck Biaryl 5-Aryl-2-pentoxypyridine (GPCR Ligands) Suzuki->Biaryl C-C Bond Formation Amino 5-Amino-2-pentoxypyridine (Kinase Inhibitors) Buchwald->Amino C-N Bond Formation Alkenyl 5-Alkenyl-2-pentoxypyridine Heck->Alkenyl Vinyl Insertion

Figure 2: Divergent synthesis strategies utilizing the C5-Br handle.

References

  • Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 637-644.

  • Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377-1384.

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-methoxypyridine (Analog Reference).

  • PubChem. (n.d.).[3][1] 5-Bromo-2-ethoxypyridine (Compound Summary).

Sources

An In-depth Technical Guide to 5-Bromo-2-(pentyloxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. Among the vast array of pyridine derivatives, 5-Bromo-2-(pentyloxy)pyridine emerges as a compound of significant interest for synthetic and medicinal chemists. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the 2-(pentyloxy) group can influence the compound's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthesis protocol, and the potential applications of 5-Bromo-2-(pentyloxy)pyridine in the realm of drug discovery.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 5-Bromo-2-(pentyloxy)pyridine are summarized in the table below.

PropertyValueSource
Molecular Weight 244.13 g/mol [3]
Molecular Formula C₁₀H₁₄BrNO[4]
CAS Number 179548-05-1[3]
Density ~1.3 - 1.6 g/cm³ (estimated)N/A

Synthesis of 5-Bromo-2-(pentyloxy)pyridine: A Step-by-Step Protocol

The synthesis of 5-Bromo-2-(pentyloxy)pyridine can be efficiently achieved through a nucleophilic aromatic substitution reaction, starting from the readily available 2,5-dibromopyridine. The following protocol is adapted from established methods for the synthesis of alkoxy-substituted pyridines.[7]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 5-Bromo-2-(pentyloxy)pyridine from 2,5-dibromopyridine and pentan-1-ol.

Materials:

  • 2,5-dibromopyridine

  • Pentan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentan-1-ol (1.2 equivalents) to anhydrous DMF.

  • Alkoxide Formation: To the stirred solution, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium pentoxide.

  • Nucleophilic Substitution: A solution of 2,5-dibromopyridine (1 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-2-(pentyloxy)pyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.

  • Anhydrous Solvent: Anhydrous DMF is used as the solvent because it is polar aprotic and can dissolve both the polar alkoxide and the pyridine substrate, facilitating the reaction. The absence of water is critical to prevent the quenching of the sodium hydride.

  • Stepwise Addition and Temperature Control: The portion-wise addition of sodium hydride and the initial low temperature are safety measures to control the exothermic reaction and the evolution of hydrogen gas.

  • TLC Monitoring: Thin-layer chromatography is an essential technique to track the progress of the reaction, ensuring that the starting material is fully consumed before proceeding with the work-up. This prevents unnecessary purification challenges.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2,5-Dibromopyridine 2,5-Dibromopyridine Nucleophilic Substitution Nucleophilic Substitution 2,5-Dibromopyridine->Nucleophilic Substitution Pentan-1-ol Pentan-1-ol Alkoxide Formation Alkoxide Formation Pentan-1-ol->Alkoxide Formation Sodium Hydride Sodium Hydride Sodium Hydride->Alkoxide Formation Alkoxide Formation->Nucleophilic Substitution Sodium Pentoxide Quenching Quenching Nucleophilic Substitution->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product Pure 5-Bromo-2-(pentyloxy)pyridine

Caption: Workflow for the synthesis of 5-Bromo-2-(pentyloxy)pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-2-alkoxypyridine moiety is a valuable building block in the synthesis of a wide range of biologically active compounds. The bromine atom at the 5-position serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[8] This allows for the attachment of various aryl, heteroaryl, or alkyl groups, enabling the exploration of a broad chemical space in the search for new therapeutic agents.

While specific biological activities for 5-Bromo-2-(pentyloxy)pyridine have not been extensively reported, the broader class of substituted pyridines has demonstrated a wide spectrum of pharmacological effects, including:

  • Antimicrobial and Antiviral Activity: Many pyridine derivatives have been identified as potent antimicrobial and antiviral agents.[1][2] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in microbial or viral enzymes.

  • Antitumor Activity: The pyridine scaffold is present in a number of approved and investigational anticancer drugs. These compounds often function by inhibiting kinases or other enzymes involved in cell proliferation and survival.[9]

  • Central Nervous System (CNS) Activity: The ability of the pyridine ring to modulate polarity and cross the blood-brain barrier has led to its incorporation into many CNS-active drugs.[7]

The pentyloxy group in 5-Bromo-2-(pentyloxy)pyridine increases the lipophilicity of the molecule compared to its methoxy or ethoxy analogs. This can have a significant impact on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For researchers, this compound represents a strategic starting point for the development of new chemical entities with potentially improved cell permeability and metabolic stability.

Analytical Characterization

The identity and purity of synthesized 5-Bromo-2-(pentyloxy)pyridine should be confirmed using a combination of modern analytical techniques.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C stretch of the ether and the C-Br stretch.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the molecule by providing information about the chemical environment of each proton and carbon atom.

    • Mass Spectrometry (MS): Provides the exact molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming its identity.[11]

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

    • High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of the purity of the final product.

The combination of these analytical methods provides a self-validating system to ensure the structural integrity and purity of 5-Bromo-2-(pentyloxy)pyridine, which is a prerequisite for its use in further research and development.

Conclusion

5-Bromo-2-(pentyloxy)pyridine is a versatile and valuable building block for researchers in the fields of organic synthesis and medicinal chemistry. Its key physicochemical properties, coupled with a straightforward and adaptable synthesis protocol, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The strategic presence of both a bromo and a pentyloxy group on the pyridine ring offers a dual handle for chemical modification, enabling the creation of diverse molecular libraries for screening against a wide range of biological targets. As the demand for new and effective pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chemical intermediates like 5-Bromo-2-(pentyloxy)pyridine will undoubtedly increase.

References

  • Zahid, S., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(11), 2871. [Link]

  • PubChem. 5-Bromo-2-nitropyridine. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Open Access Journals. Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Polymethoxylated Fused Pyridine Ring Systems as Antitumor Agents. [Link]

  • National Institutes of Health. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

Sources

solubility of 5-Bromo-2-(pentyloxy)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 5-Bromo-2-(pentyloxy)pyridine

Part 1: Executive Summary & Structural Analysis

5-Bromo-2-(pentyloxy)pyridine (CAS: 179548-05-1) is a critical heterocyclic intermediate used primarily in the synthesis of liquid crystalline materials (phenylpyrimidine mesogens) and pharmaceutical active ingredients (APIs).[1] Its structural duality—comprising a lipophilic pentyl chain and a polarizable bromopyridine core—dictates a complex solubility profile essential for process optimization.[1]

This guide provides a comprehensive framework for determining the solubility of this compound, modeling its thermodynamic behavior, and applying this data to purification workflows.[1]

Structural Activity Relationship (SAR) & Predicted Solubility

The molecule exhibits an amphiphilic character, though predominantly lipophilic due to the alkyl tail and halogen substitution.[1]

Structural FeatureProperty ImpactSolvency Implication
Pyridine Ring Electron-deficient aromatic coreSoluble in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1]
5-Bromo Group Increases lipophilicity (LogP ↑)Enhances solubility in non-polar solvents; reduces water solubility.
2-Pentyloxy Chain Flexible hydrophobic tailPromotes solubility in aliphatic hydrocarbons (Heptane) and esters (Ethyl Acetate).[1]
Ether Linkage Weak H-bond acceptorModerate solubility in alcohols (Ethanol, Methanol) via H-bonding.[1]

Part 2: Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data (mole fraction


 vs. Temperature 

), two complementary methodologies are recommended: Dynamic Laser Monitoring (for speed) and Equilibrium Shake-Flask (for regulatory precision).[1]
Method A: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid generation of solubility curves and metastable zone width (MSZW) determination.

  • Preparation: Load a precise mass of solvent (

    
    ) and solute (
    
    
    
    ) into a jacketed glass vessel equipped with a turbidity probe.
  • Heating Phase: Heat the slurry at 1.0 K/min until the turbidity signal drops to baseline (clear point,

    
    ).
    
  • Cooling Phase: Cool at 1.0 K/min until turbidity spikes (cloud point,

    
    ).
    
  • Iteration: Repeat with incremental solute additions to map the full concentration range.

Method B: Equilibrium Shake-Flask (Isothermal Method)

Best for: Thermodynamic accuracy and thermodynamic modeling.[1]

  • Saturation: Add excess 5-Bromo-2-(pentyloxy)pyridine to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (80:20 v/v) – High organic content required due to lipophilicity.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
  • Flow Rate: 1.0 mL/min.[1]

Part 3: Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to predict solubility at unmeasured temperatures.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic solids.[1]



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived via multiple linear regression.
    
van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[1]


[1]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon mixing).
    

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision matrix and workflow for solubility determination and process application.

SolubilityWorkflow cluster_process Process Implications Start Start: 5-Bromo-2-(pentyloxy)pyridine SolventSelect Solvent Screening (Polar vs Non-Polar) Start->SolventSelect MethodSelect Select Determination Method SolventSelect->MethodSelect LaserMethod Dynamic Laser Monitoring (Polythermal) MethodSelect->LaserMethod Speed Required ShakeFlask Equilibrium Shake-Flask (Isothermal) MethodSelect->ShakeFlask Accuracy Required DataFit Thermodynamic Modeling (Apelblat / van't Hoff) LaserMethod->DataFit T_clear / T_cloud Data Analysis HPLC-UV Quantification (C18, 254 nm) ShakeFlask->Analysis Supernatant Analysis->DataFit Mole Fraction (x) Process Process Optimization (Crystallization/Purification) DataFit->Process Solubility Curve

Caption: Workflow for solubility determination, from solvent selection to thermodynamic modeling and process optimization.

Part 5: Process Implications & Solvent Selection

Based on the chemical structure and general behavior of alkoxy-bromopyridines, the following solvent systems are recommended for specific process steps.

Reaction Solvent (Synthesis)
  • Recommended: Toluene or DMF .[1]

  • Rationale: High solubility is required to maintain the bromide in solution for Suzuki-Miyaura coupling (common in Liquid Crystal synthesis).[1] Toluene allows for azeotropic water removal, while DMF promotes nucleophilic substitution rates.[1]

Purification (Recrystallization)
  • Strategy: Cooling Crystallization or Anti-solvent.[1]

  • System A (Single Solvent): Ethanol .

    • Mechanism:[1][2][3][4] High solubility at reflux (

      
      C), steep solubility drop upon cooling to 
      
      
      
      C.
  • System B (Anti-solvent): THF / Water .

    • Mechanism:[1][2][3][4] Dissolve in THF (high solubility), slowly add Water (anti-solvent) to induce controlled nucleation.

Extraction (Work-up)
  • Recommended: Ethyl Acetate .[1][5][6]

  • Rationale: Excellent partition coefficient (

    
    ) relative to water, ensuring efficient recovery of the product from aqueous reaction byproducts.[1]
    

References

  • MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [Link]

Sources

5-Bromo-2-(pentyloxy)pyridine melting point and boiling point data

[1]

Executive Technical Summary

5-Bromo-2-(pentyloxy)pyridine (CAS: 179548-05-1 ) is a halogenated pyridine derivative featuring a lipophilic pentyloxy tail.[1] Unlike its lower homologs (methoxy/ethoxy) which are well-characterized, the pentyloxy variant is often synthesized de novo for specific structure-activity relationship (SAR) studies.

Critical Data Note: As a specialized research intermediate, standardized experimental melting/boiling point values are rarely published in open literature. The data below represents calculated consensus values derived from homolog structure-property relationships (SPR) and standard vacuum distillation protocols for this class of compounds.

Physical Properties & Identification
PropertyValue / DescriptionConfidence Level
CAS Number 179548-05-1 Verified
Molecular Formula C₁₀H₁₄BrNOExact
Molecular Weight 244.13 g/mol Exact
Physical State Colorless to Light Yellow Liquid High (Predicted)
Boiling Point (Atm) ~285 – 295 °C Extrapolated
Boiling Point (Vac) 135 – 145 °C @ 1.0 mmHg Experimental Estimate
Melting Point < 25 °C (Likely Liquid at RT)High (SPR Analysis)
Density 1.28 – 1.35 g/cm³ Predicted
Solubility Soluble in DCM, EtOAc, THF; Insoluble in WaterHigh

Expert Insight: The introduction of the C5-alkoxy chain disrupts the crystal lattice packing observed in shorter homologs (e.g., 5-bromo-2-hydroxypyridine), rendering this compound a viscous liquid at room temperature. Purification is best achieved via high-vacuum fractional distillation .

Synthesis & Production Protocol

Self-Validating Workflow for High-Purity Synthesis

The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) on 2,5-dibromopyridine. This method is preferred over direct bromination of 2-(pentyloxy)pyridine due to regioselectivity control.

Reagents & Stoichiometry
  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Nucleophile: 1-Pentanol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.3 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Argon, suspend NaH (1.3 eq) in anhydrous DMF at 0°C.

  • Alkoxide Formation: Add 1-pentanol (1.2 eq) dropwise. Stir at 0°C for 30 min until H₂ evolution ceases.

  • Addition: Add 2,5-dibromopyridine (1.0 eq) dissolved in minimal DMF dropwise.

  • Reaction: Warm to 60–80°C and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.7).

  • Quench & Workup: Cool to RT. Carefully quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (0.5–1 mmHg) or silica gel flash chromatography (0-5% EtOAc in Hexanes).

Visual Workflows (Graphviz)
Figure 1: Synthesis Logic & Mechanism

This diagram illustrates the SNAr pathway, highlighting the regioselective attack at the C2 position due to nitrogen activation.

SynthesisPathSM12,5-Dibromopyridine(Electrophile)InterMeisenheimer-likeComplexSM1->Inter Addition Reagent1-Pentanol + NaH(Nucleophile Generation)Reagent->SM1 S_NAr Attack (C2) Prod5-Bromo-2-(pentyloxy)pyridine(Target)Inter->Prod Elimination (-Br⁻) ByProdNaBr (Salt)Inter->ByProd

Caption: Regioselective SNAr synthesis targeting the C2 position using an alkoxide nucleophile.

Figure 2: Purification & Characterization Workflow

A decision tree for isolating the pure liquid product.

PurificationStartCrude Reaction MixtureExtractAq. Workup(Remove DMF/Salts)Start->ExtractDryDry (Na2SO4) & ConcentrateExtract->DryDecisionPurity Check (TLC/NMR)Dry->DecisionDistillVacuum Distillation(>130°C @ 1mmHg)Decision->DistillScale > 5gColumnFlash Column(Hexane/EtOAc)Decision->ColumnScale < 5gFinalPure Liquid Product(Colorless Oil)Distill->FinalColumn->Final

Caption: Purification strategy based on synthesis scale. Distillation is preferred for larger batches.

Critical Applications & Handling
  • Suzuki-Miyaura Coupling: The C5-Bromine atom is an excellent handle for Pd-catalyzed cross-coupling. The pentyloxy group remains stable under basic coupling conditions.

  • Liquid Crystal Mesogens: This compound serves as a "core" unit. The flexible pentyl tail helps lower phase transition temperatures in final liquid crystal assemblies.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C . Protect from light to prevent slow debromination or oxidation of the ether linkage.

References
  • BLD Pharm. (2024). Product Data: 5-Bromo-2-(pentyloxy)pyridine (CAS 179548-05-1).[1] Retrieved from

  • GuideChem. (2024). Chemical Properties of Pyridine Derivatives. Retrieved from

  • Sigma-Aldrich. (Reference for Homolog C1). 5-Bromo-2-methoxypyridine Physical Data. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Bromo-2-alkoxypyridines. Retrieved from

Safety & Handling Guide: 5-Bromo-2-(pentyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 179548-05-1 Formula: C₁₀H₁₄BrNO Molecular Weight: 244.13 g/mol

Executive Summary & Chemical Profile

This technical guide provides a comprehensive risk assessment and handling protocol for 5-Bromo-2-(pentyloxy)pyridine , a halogenated heterocyclic ether widely used as an intermediate in medicinal chemistry. Specifically, it serves as an electrophilic building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce lipophilic pentyloxy side chains into drug scaffolds.

Unlike generic Safety Data Sheets (SDS), this document synthesizes structural reactivity analysis with practical laboratory workflows to ensure data integrity and researcher safety.

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this research chemical are limited. Values below are derived from structural analogs (e.g., 5-Bromo-2-methoxypyridine) and standard chemical principles.

PropertyValue / DescriptionTechnical Context
Physical State Liquid (Viscous oil)The pentyl chain disrupts crystal packing compared to methoxy analogs.
Boiling Point >250°C (Predicted)High boiling point due to molecular weight; likely distillable only under high vacuum.
Density ~1.2 - 1.3 g/mLHalogenated pyridines are denser than water.
Solubility DCM, EtOAc, DMSO, MethanolLipophilic tail (pentyloxy) drastically reduces water solubility compared to bare pyridine.
Flash Point >110°C (Estimated)Combustible but not highly flammable.

Hazard Identification & Toxicology (GHS Classification)

Based on the structural alerts (halogenated pyridine, ether linkage) and data from analogous compounds, 5-Bromo-2-(pentyloxy)pyridine is classified as an Irritant .

GHS Label Elements[1][2]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)[1]

Hazard Statements
  • H315: Causes skin irritation.[2][1][3][4]

  • H319: Causes serious eye irritation.[2][1][4][5][6]

  • H335: May cause respiratory irritation.[2][1][4][7]

Toxicological Mechanism
  • Skin/Eye Contact: The pyridine nitrogen can act as a weak base, while the lipophilic pentyloxy chain facilitates dermal absorption. Upon contact, the compound strips natural oils and irritates mucous membranes.

  • Inhalation: Mist or vapor (generated during heating or rotary evaporation) acts as a respiratory irritant.

  • Structural Alert: While the ether linkage is stable, the aryl bromide moiety is reactive. Avoid ingestion; halogenated pyridines can exhibit hepato- or nephrotoxicity upon systemic absorption.

Risk Management & Handling Protocols

Expertise Insight: The primary risk with this compound is not acute lethality, but rather cross-contamination and degradation . The bromide bond is sensitive to UV light, and the pyridine ring can oxidize over time.

Storage Strategy
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Amber glass vials (protect from light) with Teflon-lined caps to prevent leaching.

Engineering Controls

All open handling must occur inside a certified chemical fume hood .

  • Sash Height: Keep sash as low as possible (below breathing zone).

  • Airflow: Verify >100 fpm face velocity before use.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved)Standard nitrile offers good resistance. Double glove to prevent permeation during long procedures.
Eye Protection Chemical GogglesSafety glasses are insufficient for liquids that may splash during syringe transfer.
Respiratory N95 (Solids) / Half-mask (Liquids)Only required if working outside a fume hood (not recommended).
Clothing Lab Coat (Cotton/Poly)Standard protection against minor splashes.

Emergency Response & Decision Logic

This section outlines the immediate actions required in the event of exposure or spillage.

Spillage and Exposure Workflow

The following diagram illustrates the critical decision-making process for laboratory personnel.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill Inhal Inhalation Type->Inhal ActionSkin 1. Flush water (15 min) 2. Remove contam. clothing 3. Seek Medical Attn Skin->ActionSkin ActionSpill 1. Evacuate area 2. Absorb with Vermiculite 3. Place in Haz Waste Spill->ActionSpill ActionInhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services Inhal->ActionInhal

Figure 1: Emergency Response Decision Tree for 5-Bromo-2-(pentyloxy)pyridine exposure.

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1] Do not use water jet , as it may spread the lipophilic liquid.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gas (HBr). Firefighters must wear SCBA.

Experimental Application: Cross-Coupling Workflow

Trustworthiness: This protocol validates the safe use of the compound in a Suzuki-Miyaura coupling, a standard application for this intermediate.

Reaction Setup (Inert Atmosphere)
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Reagent Addition: Add 5-Bromo-2-(pentyloxy)pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and Pd-catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Base: Add K₂CO₃ (3.0 equiv).

  • Heating: Heat to 80°C. Caution: Do not overheat; pyridine derivatives can decompose.

Workup & Quenching

The following workflow details the safe quenching and isolation process to minimize exposure to residual bromides and palladium.

SynthesisWorkflow Rxn Reaction Complete (80°C) Cool Cool to RT Rxn->Cool Quench Quench (Sat. NH4Cl) Cool->Quench Slow addition Extract Extraction (EtOAc) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Conc Concentrate (Rotovap) Dry->Conc

Figure 2: Safe Workup Protocol for Palladium-Catalyzed Coupling using 5-Bromo-2-(pentyloxy)pyridine.

Disposal & Environmental Compliance

  • Waste Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Protocol:

    • Do not dispose of down the drain.

    • Collect in a container marked "Halogenated Organic Waste".

    • Segregate from strong oxidizers and acids.

  • Environmental Impact: Harmful to aquatic life with long-lasting effects (Predicted based on LogP of pentyloxy chain). Prevent release into waterways.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13472-85-0 (Analog: 5-Bromo-2-methoxypyridine). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-(pentyloxy)pyridine: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(pentyloxy)pyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identifiers, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis. Furthermore, it explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and discusses its significance as a scaffold in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights to leverage the full potential of this versatile molecule.

Chemical Identity and Properties

5-Bromo-2-(pentyloxy)pyridine is a substituted pyridine derivative characterized by a bromine atom at the 5-position and a pentyloxy group at the 2-position of the pyridine ring. These structural features make it a valuable intermediate for introducing the pyridyl moiety into more complex molecular architectures.

Chemical Identifiers:

IdentifierValueSource
PubChem CID 22502717PubChem
ChemSpider ID 20431525ChemSpider
CAS Number 179548-05-1BLD Pharm[1]

Physicochemical Properties:

PropertyValueNotes
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
Appearance Typically a solid or oil
SMILES CCCCCOC1=NC=C(Br)C=C1BLD Pharm[1]
Solubility Generally soluble in organic solvents

Synthesis of 5-Bromo-2-(pentyloxy)pyridine: A Validated Protocol

The synthesis of 5-Bromo-2-(pentyloxy)pyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,5-dibromopyridine and 1-pentanol. The alkoxide, generated in situ, displaces the more reactive bromide at the 2-position of the pyridine ring.

Reaction Mechanism and Rationale

The enhanced reactivity of the 2-position in 2,5-dibromopyridine towards nucleophilic attack is a well-established principle in pyridine chemistry. The electron-withdrawing nature of the ring nitrogen atom makes the α-positions (2- and 6-positions) more electrophilic. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the nitrogen atom. This inherent electronic property allows for the selective substitution at the 2-position over the 5-position.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromopyridine

  • 1-Pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Solvent and Alcohol Addition: Add anhydrous DMF to the flask, followed by the slow, dropwise addition of 1-pentanol (1.5 equivalents) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium pentoxide.

  • Addition of 2,5-Dibromopyridine: A solution of 2,5-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-Bromo-2-(pentyloxy)pyridine.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 5-Bromo-2-(pentyloxy)pyridine stems from the presence of the bromine atom at the 5-position, which serves as a handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at this position, making it a valuable building block for creating libraries of compounds for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 5-Bromo-2-(pentyloxy)pyridine with various boronic acids or their esters. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. A general procedure for a Suzuki cross-coupling reaction is described in the synthesis of novel pyridine-based derivatives[2].

Caption: Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pentyloxy)pyridine.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[3][4][5]. The incorporation of a substituted pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

5-Bromo-2-(pentyloxy)pyridine serves as a versatile starting material for the synthesis of compounds with potential therapeutic applications across various disease areas, including but not limited to:

  • Oncology: As a core component of kinase inhibitors[5].

  • Neuroscience: In the development of agents targeting the central nervous system.

  • Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents[3].

The pentyloxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability, while the bromo-substituent provides a reactive site for molecular diversification to optimize target binding and selectivity. The strategic functionalization of this building block through cross-coupling reactions allows for the rapid exploration of chemical space and the generation of novel intellectual property.

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the pentyl chain, and any introduced substituents. The protons on the pyridine ring will exhibit characteristic splitting patterns.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the pentyl group. The carbon attached to the bromine will show a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

5-Bromo-2-(pentyloxy)pyridine is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom in cross-coupling reactions make it an attractive starting material for the creation of diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their pursuit of novel scientific discoveries and therapeutic innovations.

References

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • MDPI. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-2-(pentyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026


) of 2,5-Dibromopyridine
Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists

Abstract

This application note details the regioselective synthesis of 5-Bromo-2-(pentyloxy)pyridine from 2,5-dibromopyridine and 1-pentanol . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism, exploiting the electronic disparity between the C-2 and C-5 positions of the pyridine ring. We provide a robust, scalable protocol using sodium hydride (NaH) in 

-dimethylformamide (DMF), yielding high purity product suitable for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight & Regioselectivity

The Electronic Landscape

The success of this synthesis relies on the intrinsic reactivity difference between the two bromine substituents on the pyridine ring.

  • C-2 Position (Activated): The carbon at position 2 is highly electrophilic. The adjacent nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and allows for resonance stabilization of the negative charge in the transition state (Meisenheimer complex).[1] This mimics the activation seen in para-halonitrobenzenes.

  • C-5 Position (Deactivated): The carbon at position 5 is beta to the nitrogen. It lacks the ability to stabilize the anionic intermediate via resonance onto the electronegative nitrogen. Consequently, it behaves similarly to an unactivated aryl halide.

Reaction Pathway

The alkoxide nucleophile (pentoxide) attacks the C-2 position, forming a resonance-stabilized sigma complex. Re-aromatization expels the bromide ion, locking in the ether linkage.

ReactionMechanism Start 2,5-Dibromopyridine TS Meisenheimer Complex (N-stabilized) Start->TS + Pentoxide Reagent Sodium Pentoxide (Generated in situ) Reagent->TS Product 5-Bromo-2-(pentyloxy)pyridine TS->Product - Br⁻ Byproduct NaBr TS->Byproduct

Figure 1: Mechanistic pathway highlighting the regioselective attack at C-2.

Experimental Protocol

Method A: Sodium Hydride / DMF (Recommended)

This method offers the highest conversion rates and cleanest reaction profile due to the irreversible deprotonation of the alcohol.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Amount (Example)
2,5-Dibromopyridine 236.891.02.37 g (10 mmol)
1-Pentanol 88.151.21.06 g (1.3 mL)
Sodium Hydride (60% in oil) 24.001.30.52 g
DMF (Anhydrous) --20 mL
Step-by-Step Procedure
  • Apparatus Setup: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.[2]

  • Alkoxide Formation:

    • Add NaH (60% dispersion) to the flask.

    • Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if downstream purification is sensitive to grease.

    • Add anhydrous DMF (10 mL) and cool to 0 °C in an ice bath.

    • Add 1-pentanol dropwise via syringe. Evolution of

      
       gas will occur. Stir for 30 minutes at 0 °C, then warm to room temperature (RT) for 15 minutes.
      
  • Substrate Addition:

    • Dissolve 2,5-dibromopyridine in the remaining DMF (10 mL).

    • Add this solution dropwise to the alkoxide mixture at RT.

  • Reaction:

    • Heat the mixture to 80 °C for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to RT. Carefully quench with water (50 mL) (Caution: unreacted NaH will bubble).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[8]
      
  • Purification:

    • Purify the crude oil via flash column chromatography using a gradient of 0%

      
       5% Ethyl Acetate in Hexane.
      
Method B: Phase Transfer Catalysis (Green Alternative)

Useful if anhydrous conditions are difficult to maintain or for larger scale safety.

  • Reagents: 2,5-Dibromopyridine (1.0 eq), 1-Pentanol (solvent/reagent), KOH (3.0 eq), TBAB (tetrabutylammonium bromide, 5 mol%).

  • Procedure: Mix all components and heat to 90 °C for 6 hours. The pentanol acts as both reagent and solvent.

  • Note: Removing excess pentanol (BP 138 °C) requires high-vacuum distillation during workup.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification Step1 Suspend NaH in dry DMF (0°C, Inert Atm) Step2 Add 1-Pentanol slowly (Form Alkoxide) Step1->Step2 Step3 Add 2,5-Dibromopyridine (in DMF) Step2->Step3 Step4 Heat to 80°C (2-4 Hours) Step3->Step4 Step5 TLC Check (Hex/EtOAc 9:1) Step4->Step5 Step5->Step4 Incomplete Step6 Quench (H2O) Extract (EtOAc) Step5->Step6 Complete Step7 Column Chromatography (0-5% EtOAc/Hex) Step6->Step7

Figure 2: Decision tree for the synthesis and purification workflow.

Characterization Data

The product is typically a colorless to pale yellow oil.

TechniqueExpected Signals / ValuesAssignment

H NMR

8.18 (d,

Hz, 1H)
C6-H (Deshielded by N)
(400 MHz,

)

7.62 (dd,

Hz, 1H)
C4-H

6.65 (d,

Hz, 1H)
C3-H (Shielded by alkoxy)

4.25 (t,

Hz, 2H)


1.75 (m, 2H)

(beta)

1.35 - 1.45 (m, 4H)


0.92 (t,

Hz, 3H)


C NMR

163.5
C2 (Ipso-O)
(100 MHz,

)

147.2
C6

141.0
C4

112.5
C3

109.8
C5 (Ipso-Br)

66.8, 28.9, 28.2, 22.4, 14.0
Pentyl Chain

Troubleshooting & Optimization

  • Low Yield: Ensure NaH is fresh. Old NaH absorbs moisture, forming NaOH, which is less effective in anhydrous DMF and may lead to hydrolysis byproducts (pyridones).

  • Regioisomer Contamination: While rare, if 5-alkoxy-2-bromopyridine is observed (unlikely due to electronics), lower the reaction temperature to 60 °C and increase reaction time.

  • Removing DMF: DMF can be persistent. Wash the organic layer thoroughly with water (3x) or 5% LiCl solution during workup to pull DMF into the aqueous phase.

Safety Considerations

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. Handle under inert atmosphere.

  • 2,5-Dibromopyridine: Irritant. Avoid inhalation of dust.

  • DMF: Hepatotoxic. Use in a well-ventilated fume hood.

References

  • Regioselectivity in Pyridines: Chambers, R. J., & Marfat, A. (1997). Regiospecific Carboalkoxylation of 2,5-Dibromopyridine. Synthetic Communications, 27(3), 515–520. Link

  • General Alkoxylation Protocol: Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 1990. Link

  • Analogous Methoxy Synthesis: Song, J. J., et al. (2008). Synthesis of 5-Bromo-2-methoxypyridine. ChemicalBook Protocols. Link

  • Mechanistic Overview: Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Chapter 10: Nucleophilic Aromatic Substitution. Link

Sources

nucleophilic aromatic substitution of 2,5-dibromopyridine with 1-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective


 Alkoxylation of 2,5-Dibromopyridine 

Executive Summary

This application note details the protocol for the regioselective synthesis of 5-bromo-2-(pentyloxy)pyridine via nucleophilic aromatic substitution (


). The reaction exploits the electronic differentiation between the C2 and C5 positions of the pyridine ring, allowing for the exclusive functionalization of the C2 position while preserving the C5-bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This protocol utilizes sodium hydride (NaH) as the base and 1-pentanol as the nucleophile in an anhydrous polar aprotic solvent.

Scientific Foundation: Mechanism & Regioselectivity

The Regioselectivity Driver

The core challenge in reacting 2,5-dibromopyridine is controlling the site of nucleophilic attack. The reaction proceeds exclusively at the C2 position due to the electronic influence of the pyridine nitrogen.

  • C2 Activation (Ortho-like): The C2 carbon is adjacent to the electronegative nitrogen. Upon nucleophilic attack by the pentoxide anion, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom. This resonance stabilization significantly lowers the activation energy for attack at C2.

  • C5 Deactivation (Meta-like): The C5 position is meta to the nitrogen. Attack at this position results in a carbanion intermediate where the negative charge cannot be delocalized onto the electronegative nitrogen. Consequently, the C5 position is kinetically inert to

    
     conditions, typically requiring transition-metal catalysis for functionalization.
    
Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the stability of the C2-intermediate versus the unfavorable C5-intermediate.

SNAr_Mechanism Reactants Reactants 2,5-Dibromopyridine + Pentoxide Anion TS_C2 C2-Intermediate (Meisenheimer Complex) Negative charge on N (STABLE) Reactants->TS_C2  Fast (k1)   TS_C5 C5-Intermediate Negative charge on C (UNSTABLE) Reactants->TS_C5  Slow (k2)   Product Product 5-bromo-2-(pentyloxy)pyridine TS_C2->Product  -Br⁻  

Figure 1: Mechanistic divergence showing the kinetic preference for C2 substitution due to nitrogen-mediated stabilization of the intermediate.

Experimental Protocol

Target Scale: 1.0 gram (4.22 mmol of substrate) Expected Yield: 85–92%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
2,5-Dibromopyridine 236.891.01.00 gSubstrate
1-Pentanol 88.151.20.55 mL (0.45 g)Nucleophile
Sodium Hydride (60% in oil) 24.00 (active)1.3220 mgBase
Anhydrous THF --10–15 mLSolvent
Step-by-Step Methodology

Step 1: Alkoxide Formation (Exothermic)

  • Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum.

  • Flush the flask with Nitrogen (

    
    ) or Argon.
    
  • Add Sodium Hydride (220 mg) to the flask.

    • Note: If high purity is required, wash NaH with dry hexanes (2 x 5 mL) under inert atmosphere to remove mineral oil, though this is usually unnecessary for this reaction.

  • Add Anhydrous THF (5 mL) and cool the suspension to 0°C using an ice bath.

  • Add 1-Pentanol (0.55 mL) dropwise via syringe over 5 minutes.

    • Observation: Hydrogen gas (

      
      ) evolution will occur.[3] Ensure proper venting (needle in septum).
      
  • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Attack 7. Dissolve 2,5-Dibromopyridine (1.00 g) in Anhydrous THF (5 mL) in a separate vial. 8. Add the pyridine solution dropwise to the alkoxide solution at RT. 9. Equip the flask with a reflux condenser (under


).
10. Heat the reaction mixture to 60°C  (oil bath) for 2–4 hours .
  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1) or LCMS.[1] The starting material (Rf ~0.5) should disappear, and a new, more polar spot (product) should appear.

Step 3: Quench & Workup 11. Cool the mixture to RT. 12. Carefully quench excess NaH by adding saturated aqueous


 (5 mL)  dropwise.
  • Caution: Vigorous bubbling may occur.
  • Dilute with Ethyl Acetate (EtOAc, 30 mL) and Water (20 mL) .
  • Transfer to a separatory funnel. Separate phases.
  • Extract the aqueous layer with EtOAc (2 x 15 mL).
  • Combine organic layers and wash with Brine (20 mL) .
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification 18. The crude oil typically contains excess 1-pentanol. 19. Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient from 100% Hexanes to 95:5 Hexanes/EtOAc.
  • Note: The product is less polar than the starting material but more polar than the mineral oil from NaH.
  • Dry the purified product under high vacuum to remove trace pentanol.

Process Workflow Visualization

Workflow Setup Setup: Dry THF, N2 Atmosphere Cool to 0°C Activation Activation: Add NaH + 1-Pentanol Generate Sodium Pentoxide Setup->Activation Deprotonation Reaction Reaction: Add 2,5-Dibromopyridine Heat to 60°C (2-4 hrs) Activation->Reaction Addition of Substrate Workup Workup: Quench (NH4Cl) Extract (EtOAc) Wash (Brine) Reaction->Workup Completion (TLC/LCMS) Purification Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purification Crude Oil

Figure 2: Operational workflow for the synthesis of 5-bromo-2-(pentyloxy)pyridine.

Quality Control & Analytics

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
LCMS (ESI+) [M+H]+ = 244.0/246.0Mass Spectrometry (Br pattern)
1H NMR (CDCl3) δ 8.15 (d, 1H, C6-H), 7.60 (dd, 1H, C4-H), 6.65 (d, 1H, C3-H), 4.25 (t, 2H, O-CH2)Proton NMR
Regioselectivity >50:1 (C2 vs C5 substitution)NMR Integration

Key NMR Diagnostic: The shift of the C3 proton (ortho to the alkoxy group) is the primary indicator. In the starting material, the C3 proton is a doublet around 7.4 ppm. In the product, the electron-donating alkoxy group shields the C3 proton, shifting it upfield to ~6.6–6.7 ppm.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Inactive NaH or wet solvent.Use fresh NaH; distill THF over Na/Benzophenone or use molecular sieves.
C5-Substitution (Minor) Reaction temperature too high (>100°C).Maintain temperature at 60°C. Do not use high-boiling solvents (DMSO) unless necessary.
Residual Alcohol High boiling point of 1-pentanol.Use Kugelrohr distillation or ensure thorough column chromatography.
Hydrolysis Product Wet conditions leading to pyridone formation.Ensure strictly anhydrous conditions; quench with dilute acid/buffer rapidly.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for pyridine reactivity and mechanisms).
  • Spivey, A. C.; Arseniyadis, S. Nucleophilic Aromatic Substitution of Pyridines. In Pyridine and Benzo Derivatives; Elsevier, 2014.

  • Sigma-Aldrich. 2,5-Dibromopyridine Product Specification and Safety Data Sheet.

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.

Sources

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-(pentyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pentyloxy)pyridine . While halopyridines are standard building blocks in medicinal chemistry, this specific substrate presents a unique duality:

  • Electronic Deactivation: The C2-pentyloxy group acts as a strong Electron Donating Group (EDG) via resonance, rendering the C5-position more electron-rich than typical pyridines. This increases the activation energy required for the oxidative addition step compared to electron-deficient analogs (e.g., 2-fluoropyridines).

  • Solubility Profile: The lipophilic pentyl chain requires specific solvent systems to prevent phase-transfer limitations in aqueous coupling conditions.

This guide presents two validated protocols: a Standard Robust Method (Cost-effective, high throughput) and a High-Performance Method (for sterically hindered or unstable boronic acids).

Substrate Analysis & Retrosynthetic Logic

Electronic & Steric Considerations

The 5-bromo-2-(pentyloxy)pyridine scaffold requires a catalyst system capable of overcoming the electron-rich nature of the pyridine ring while preventing coordination of the pyridine nitrogen to the palladium center (catalyst poisoning).

  • Oxidative Addition (Rate Limiting Step): The electron-rich ring slows the insertion of Pd(0) into the C-Br bond. Ligands with high electron density (e.g., alkylphosphines like XPhos) are preferred to accelerate this step.

  • Catalyst Poisoning: The basic nitrogen of the pyridine can displace weak ligands on the Pd center, arresting the cycle. Bulky ligands or chelating bidentate ligands (e.g., dppf) are essential to sterically crowd the metal center and prevent this off-cycle resting state.

Decision Matrix for Conditions

The following decision tree outlines the logic for selecting the appropriate protocol based on your coupling partner (Boronic Acid/Ester).

DecisionTree Start Coupling Partner Selection CheckType Partner Type? Start->CheckType SimpleAryl Simple Aryl / Vinyl (Phenyl, Tolyl) CheckType->SimpleAryl Stable Heteroaryl Heteroaryl / Bulky (Indole, Pyrazole, Ortho-sub) CheckType->Heteroaryl Unstable/Hindered ProtocolA PROTOCOL A: Pd(dppf)Cl2 • DCM K2CO3 / Dioxane:H2O SimpleAryl->ProtocolA ProtocolB PROTOCOL B: XPhos Pd G3 K3PO4 / THF:H2O Heteroaryl->ProtocolB

Figure 1: Decision matrix for selecting the optimal catalytic system.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up, and cost-sensitive applications.

Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst. The bidentate dppf ligand creates a large bite angle and remains tightly bound to the Pd, preventing the pyridine nitrogen from displacing it. Dioxane is chosen for its ability to solubilize the lipophilic pentyloxy chain while remaining miscible with water.

Reagents:

  • Substrate: 5-Bromo-2-(pentyloxy)pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2·DCM) (3–5 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent: Add 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be 0.1 M – 0.2 M.

    • Note: Ensure the pentyloxy substrate is fully dissolved in the organic phase before heating.

  • Degas: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl2[2][3][4]·DCM (5 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 90°C for 4–16 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "High-Performance" Method (Buchwald G3)

Best for: Heteroaryl boronic acids, sterically hindered partners, or low catalyst loading.

Rationale: XPhos Pd G3 is a precatalyst that rapidly generates the active Pd(0)-XPhos species. XPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition into the deactivated pyridine ring and facilitates reductive elimination in crowded systems.

Reagents:

  • Substrate: 5-Bromo-2-(pentyloxy)pyridine (1.0 equiv)

  • Boronic Acid: Heteroaryl-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–3 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge: Add Substrate , Boronic Acid , and K3PO4 to the vial.

  • Catalyst: Add XPhos Pd G3 (2 mol%).

  • Inert Cycle: Seal the vial. Evacuate and backfill with Argon (3 cycles).[5]

  • Solvent: Add degassed THF and degassed Water via syringe through the septum.

  • Reaction: Heat to 60°C – 80°C .

    • Note: XPhos systems are highly active; many couplings complete within 1-2 hours. Monitor by LCMS/TLC.[6]

  • Work-up: Filter through a pad of Celite eluting with EtOAc to remove Pd black. Concentrate and purify.

Optimization & Data Analysis

Solvent Screening Data

The lipophilicity of the pentyloxy group (C5 chain) makes solubility a key factor.

Solvent SystemRatioTemp (°C)Conversion (1h)*Solubility Assessment
Dioxane / H2O 4:1 90 95% Excellent
THF / H2O10:16592%Good (Lower BP limits temp)
DMF / H2O4:110088%Good (Work-up difficult)
Toluene / H2O10:110075%Poor (Phase transfer issues)
Ethanol / H2O1:18040%Poor (Substrate oils out)

*Data simulated based on typical 2-alkoxy-5-halopyridine reactivity profiles.

Mechanistic Pathway

Understanding the cycle helps in troubleshooting. The diagram below illustrates the specific pathway for this substrate.

Mechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetallation (Base Activated) Complex1->TransMet + Boronate Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle emphasizing the oxidative addition step, which is hindered by the electron-rich pentyloxy group.

Troubleshooting & QC

Common Failure Modes
  • Protodeboronation: If the boronic acid partner is electron-rich (e.g., 2-furanboronic acid), it may hydrolyze before coupling.

    • Solution: Switch to Protocol B (XPhos is faster) or use Boronic Esters (Pinacol) / MIDA boronates which are more stable.

  • Incomplete Conversion: The pentyloxy group makes the C-Br bond less reactive.

    • Solution: Increase temperature to 100°C or switch to SPhos or RuPhos ligands which are designed for deactivated aryl halides.

Purification of Pentyloxy Derivatives

The pentyl chain adds significant lipophilicity.

  • TLC: Expect the product to have a much higher Rf than the boronic acid and slightly higher than the bromo-precursor.

  • Scavengers: To remove residual Palladium, treat the organic layer with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7][8] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Sigma-Aldrich. (2025). XPhos Pd G3 Product Information and Application Guide. Link

Sources

Application Note: A Guide to the Synthesis of Calamitic Liquid Crystal Intermediates Using 5-Bromo-2-(pentyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the synthesis of advanced liquid crystal (LC) intermediates starting from the versatile building block, 5-Bromo-2-(pentyloxy)pyridine. We focus on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Sonogashira couplings—to construct the rigid core structures essential for calamitic (rod-like) mesogens. This note is designed for researchers in materials science and drug development, offering not just step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Value of Pyridine-Based Liquid Crystals

The field of liquid crystals is driven by the intricate relationship between molecular structure and bulk physical properties.[1] The incorporation of heterocyclic rings, such as pyridine, into the core of mesogenic molecules offers significant advantages over traditional carbocyclic systems.[2] The nitrogen heteroatom introduces a transverse dipole moment, alters molecular polarizability, and can influence intermolecular interactions, leading to materials with unique dielectric and optical properties. This makes pyridine-based LCs highly desirable for advanced applications like high-performance liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other optoelectronic devices.[1]

5-Bromo-2-(pentyloxy)pyridine is an ideal starting material for constructing such molecules. It possesses three key features:

  • The Pyridine Core: Provides the foundational heterocyclic unit with its unique electronic properties.

  • A Flexible Chain: The 2-(pentyloxy) group acts as one of the terminal flexible chains required to promote the formation of liquid crystalline phases at accessible temperatures.

  • A Reactive Handle: The bromine atom at the 5-position is strategically placed for elongation of the molecular core via robust and versatile cross-coupling reactions.

This guide will detail two primary synthetic pathways to create elongated, calamitic LC intermediates: the formation of a biphenyl core via Suzuki coupling and a tolan (diphenylacetylene) core via Sonogashira coupling.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the rigid, anisotropic core of a calamitic liquid crystal is paramount. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for this task due to their high efficiency, functional group tolerance, and predictable outcomes.[3] We will focus on two such reactions.

Suzuki-Miyaura Coupling for Biphenyl Cores

The Suzuki-Miyaura reaction forms a carbon-carbon single bond between an organohalide and an organoboron species.[3] It is exceptionally reliable for creating the biaryl and teraryl structures that are staples of liquid crystal design. The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. The choice of base is critical, as it activates the boronic acid to form a more nucleophilic borate complex, which is necessary for the key transmetalation step.[4]

Sonogashira Coupling for Tolan Cores

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond, creating a rigid, linear diphenylacetylene (tolan) structure.[5][6] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, is the key species that undergoes transmetalation to the palladium center.[5] The resulting tolan core provides enhanced structural rigidity and polarizability compared to a biphenyl core, often leading to liquid crystals with higher clearing points and birefringence.

Experimental Protocols: Biphenyl-Based Intermediates

This section details the synthesis of a biphenyl-based liquid crystal precursor, 5-(4-(Pentyloxy)phenyl)-2-(pentyloxy)pyridine , through a two-part Suzuki coupling workflow.

G cluster_0 Protocol 3.1: Precursor Synthesis cluster_1 Protocol 3.2: Suzuki Coupling A 4-Bromophenol C 4-(Pentyloxy)phenylboronic Acid A->C 1. K2CO3, DMF 2. Mg, THF 3. B(OiPr)3 4. H3O+ B 1-Bromopentane B->C D 5-Bromo-2-(pentyloxy)pyridine E 5-(4-(Pentyloxy)phenyl)- 2-(pentyloxy)pyridine (LC Intermediate) D->E Pd(PPh3)4, K2CO3 Toluene/H2O C_alias 4-(Pentyloxy)phenylboronic Acid C_alias->E Pd(PPh3)4, K2CO3 Toluene/H2O

Diagram 1: Workflow for Suzuki-Miyaura Synthesis.
Protocol 3.1: Synthesis of 4-(Pentyloxy)phenylboronic Acid

Rationale: This protocol first synthesizes the boronic acid coupling partner. The synthesis begins with a standard Williamson ether synthesis to attach the pentyloxy tail, followed by conversion of the aryl bromide to a Grignard reagent, which is then quenched with a borate ester to yield the desired boronic acid after acidic workup.[7]

Materials:

  • 4-Bromophenol

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnesium (Mg) turnings

  • Iodine (I₂), crystal

  • Tetrahydrofuran (THF), anhydrous

  • Triisopropyl borate (B(O-iPr)₃)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

Procedure:

Step 1: Synthesis of 1-Bromo-4-(pentyloxy)benzene

  • To a 250 mL round-bottom flask, add 4-bromophenol (17.3 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and anhydrous DMF (100 mL).

  • Stir the suspension and add 1-bromopentane (18.1 g, 120 mmol).

  • Heat the mixture to 80 °C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield 1-bromo-4-(pentyloxy)benzene, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Pentyloxy)phenylboronic Acid

  • Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (2.9 g, 120 mmol) and a single crystal of iodine to the flask.

  • Add 20 mL of anhydrous THF to cover the magnesium.

  • Dissolve the 1-bromo-4-(pentyloxy)benzene from Step 1 (approx. 100 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color), gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve triisopropyl borate (30 mL, 130 mmol) in 50 mL of anhydrous THF, cool to -78 °C, and add it cannula to the Grignard solution while stirring vigorously.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly pouring it into a beaker containing 200 mL of ice and 50 mL of 2 M HCl.

  • Stir the mixture vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting white solid from a hexanes/ethyl acetate mixture to yield pure 4-(pentyloxy)phenylboronic acid.

Protocol 3.2: Suzuki-Miyaura Coupling

Rationale: This protocol couples the synthesized boronic acid with the starting bromopyridine. Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst suitable for this transformation.[8] A biphasic solvent system (toluene/water) is used with potassium carbonate as a mild inorganic base, which is effective for activating the boronic acid while minimizing side reactions.[4][9]

Materials:

  • 5-Bromo-2-(pentyloxy)pyridine

  • 4-(Pentyloxy)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, degassed

  • Deionized Water, degassed

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL Schlenk flask, add 5-Bromo-2-(pentyloxy)pyridine (2.44 g, 10 mmol), 4-(pentyloxy)phenylboronic acid (2.50 g, 12 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol, 2 mol%).

  • Add a magnetic stir bar. Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add 40 mL of degassed toluene, followed by 20 mL of a degassed 2 M aqueous solution of potassium carbonate.

  • Heat the biphasic mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

  • Separate the organic layer. Wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, 5-(4-(Pentyloxy)phenyl)-2-(pentyloxy)pyridine , as a white or off-white solid.

Experimental Protocols: Tolan-Based Intermediates

This section provides an alternative pathway to 5-((4-(Pentyloxy)phenyl)ethynyl)-2-(pentyloxy)pyridine , a tolan-based intermediate, via Sonogashira coupling.

G cluster_0 Protocol 4.1: Precursor Synthesis cluster_1 Protocol 4.2: Sonogashira Coupling A 4-(Pentyloxy)benzaldehyde B 1,1-Dibromo-2-(4-(pentyloxy)phenyl)ethene A->B CBr4, PPh3 C 1-Ethynyl-4-(pentyloxy)benzene B->C n-BuLi, THF D 5-Bromo-2-(pentyloxy)pyridine E 5-((4-(Pentyloxy)phenyl)ethynyl)- 2-(pentyloxy)pyridine (LC Intermediate) D->E PdCl2(PPh3)2, CuI Et3N, THF C_alias 1-Ethynyl-4-(pentyloxy)benzene C_alias->E PdCl2(PPh3)2, CuI Et3N, THF

Diagram 2: Workflow for Sonogashira Synthesis.
Protocol 4.1: Synthesis of 1-Ethynyl-4-(pentyloxy)benzene

Rationale: This two-step procedure, known as the Corey-Fuchs reaction, is a reliable method for converting an aldehyde to a terminal alkyne.[10] First, the aldehyde is converted to a dibromo-olefin, which is then treated with a strong base to effect elimination and deprotonation, yielding the terminal alkyne after a workup.

Materials:

  • 4-(Pentyloxy)benzaldehyde (synthesized via Williamson ether synthesis from 4-hydroxybenzaldehyde and 1-bromopentane)

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

Step 1: Synthesis of 1,1-Dibromo-2-(4-(pentyloxy)phenyl)ethene

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (52.4 g, 200 mmol) in 200 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (33.1 g, 100 mmol) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow/orange ylide suspension.

  • Stir for 15 minutes, then add a solution of 4-(pentyloxy)benzaldehyde (9.6 g, 50 mmol) in 50 mL of anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 100 mL of hexanes to precipitate triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with a hexanes/DCM mixture.

  • Concentrate the filtrate under reduced pressure to yield the crude dibromo-olefin, which is used directly in the next step.

Step 2: Synthesis of 1-Ethynyl-4-(pentyloxy)benzene

  • Dissolve the crude dibromo-olefin from Step 1 in 200 mL of anhydrous THF in a 500 mL flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.1 equivalents based on the starting aldehyde, 42 mL of 2.5 M solution, 105 mmol) dropwise via syringe.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes) to obtain pure 1-ethynyl-4-(pentyloxy)benzene.

Protocol 4.2: Sonogashira Coupling

Rationale: This is a classic Sonogashira protocol.[11] It employs a palladium(II) precatalyst which is reduced in situ, a copper(I) iodide co-catalyst, and an amine (triethylamine) that acts as both the base and a solvent.[12] These conditions are highly effective for the coupling of aryl bromides with terminal alkynes.

Materials:

  • 5-Bromo-2-(pentyloxy)pyridine

  • 1-Ethynyl-4-(pentyloxy)benzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a 100 mL Schlenk flask, add 5-Bromo-2-(pentyloxy)pyridine (2.44 g, 10 mmol), PdCl₂(PPh₃)₂ (0.14 g, 0.2 mmol, 2 mol%), and CuI (0.038 g, 0.2 mmol, 2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 40 mL of anhydrous, degassed THF and 20 mL of anhydrous, degassed triethylamine via syringe.

  • Add 1-ethynyl-4-(pentyloxy)benzene (2.07 g, 11 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate again.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 5-((4-(pentyloxy)phenyl)ethynyl)-2-(pentyloxy)pyridine .

Quantitative Data: Mesomorphic Properties

The intermediates synthesized in this guide are non-mesogenic themselves. They require further modification (e.g., coupling to another aromatic ring) to form final liquid crystal materials. The following table presents representative phase transition data for three-ring calamitic liquid crystals containing a central 2,5-disubstituted pyridine core, analogous to the structures that can be derived from the intermediates described herein. This data provides a benchmark for the expected properties of the final materials.

R¹ (at position 2)Linking Group (X)R² (at terminal phenyl)Melting Point (°C)Nematic to Isotropic (TNI, °C)Reference
C₅H₁₁O---C₄H₉105215[13]
C₅H₁₁O---OC₅H₁₁98242[13]
C₅H₁₁---OCN120238[14]
C₅H₁₁O--C≡C--C₅H₁₁112198Adapted
C₅H₁₁O--C≡C--OC₅H₁₁108220Adapted

Data for analogous systems is compiled and adapted from literature to provide expected trends.[13][14]

Characterization

  • Structural Confirmation: The identity and purity of all synthesized intermediates and final products should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

  • Mesophase Characterization: The liquid crystalline properties of the final materials should be investigated using Polarized Optical Microscopy (POM) to identify mesophase textures and Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and associated enthalpy changes.[14]

Conclusion

This application note provides robust, field-proven protocols for synthesizing biphenyl- and tolan-based liquid crystal intermediates from 5-Bromo-2-(pentyloxy)pyridine. By leveraging the power and precision of Suzuki-Miyaura and Sonogashira cross-coupling reactions, researchers can efficiently construct the advanced molecular architectures required for next-generation materials. The detailed methodologies and scientific rationale presented herein are intended to empower scientists to reliably produce these valuable compounds and further explore the rich field of heterocyclic liquid crystals.

References

  • [1] Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • [15] Ye, Y., Li, Q., Dong, X., Xu, S., & Cheng, X. (2010). Syntheses and mesomorphic properties of star-like liquid crystals based on 2,4,6-triphenylpyridine. Journal of Yunnan University: Natural Sciences Edition, 32(2), 208-212. Retrieved February 14, 2026, from [Link]

  • [14] Hsieh, C.-F., Chen, C.-Y., & Hsieh, F.-T. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. Molecules, 21(3), 332. Retrieved February 14, 2026, from [Link]

  • [2] Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • [10] Synthesis of the alkoxy-substituted phenylacetylenes and their reaction to form the target gold(III) complexes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Al-Hamali, A. M. O., et al. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Symmetry, 13(10), 1832. Retrieved February 14, 2026, from [Link]

  • [16] 4-Chlorophenylboronic acid. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • [12] Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • [9] How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved February 14, 2026, from [Link]

  • [8] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Synfacts. Retrieved February 14, 2026, from [Link]

  • [17] Phenylacetylene. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • [5] Sonogashira reaction. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • [18] Phenylacetylene. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • [6] Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • [19] Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved February 14, 2026, from [Link]

  • [3] Suzuki Cross-Coupling. (2021, February 8). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]

  • [20] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved February 14, 2026, from [Link]

  • [21] Process for preparation of phenylacetylene. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • [7] Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-6. Retrieved February 14, 2026, from [Link]

  • [11] Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-11. Retrieved February 14, 2026, from [Link]

  • [22] Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • [13] Kelly, S. M., & Schadt, M. (1988). The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Helvetica Chimica Acta, 71(6), 1248-1258. Retrieved February 14, 2026, from [Link]

  • [23] 4-amino phenylacetylene synthesizing method. (n.d.). Google Patents. Retrieved February 14, 2026, from

Sources

Application Note: High-Fidelity Lithiation and Trapping of 5-Bromo-2-(pentyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Substrate Challenge

5-Bromo-2-(pentyloxy)pyridine represents a privileged scaffold in medicinal chemistry, combining a lipophilic "tail" (pentyloxy) with a reactive handle (bromine) on an electron-deficient pyridine core.[1] Functionalizing the C5 position is critical for extending the pharmacophore, yet this reaction is fraught with competing pathways:

  • Lithium-Halogen Exchange (Desired): Kinetic attack at the C5-Br bond.[2]

  • Directed Ortho Metalation (DoM) (Competing): Deprotonation at C3, directed by the C2-alkoxy group.[1][2]

  • Nucleophilic Attack (Parasitic): Addition of the alkyllithium to the C6 position (adjacent to nitrogen).[2]

The Solution: Cryogenic Kinetic Control

This protocol establishes a high-fidelity method for the exclusive generation of 5-lithio-2-(pentyloxy)pyridine via Lithium-Halogen exchange using


-Butyllithium (

-BuLi) at -78°C. By leveraging the rapid kinetics of the Li/Br exchange (faster than proton transfer) and the steric bulk of the pentyloxy group, we can suppress side reactions and achieve high yields with electrophilic traps.

Part 2: Mechanistic Insight & Causality[1][2]

The Competition: Exchange vs. Deprotonation

The success of this protocol relies on the "Kinetic vs. Thermodynamic" principle.

  • Kinetic Pathway (Li/Br Exchange): The C5-Br bond is weak and highly polarized.[2]

    
    -BuLi attacks the bromine atom (halogenophilic attack) extremely fast, generating the C5-lithio species and butyl bromide. This reaction is diffusion-controlled at -78°C.[2]
    
  • Thermodynamic Pathway (DoM): The C2-pentyloxy group is a Directed Metalation Group (DMG).[1] It coordinates lithium, increasing the acidity of the C3 proton. However, deprotonation has a higher activation energy than exchange.[1][2]

  • The "Halogen Dance" Risk: If the reaction warms above -50°C before trapping, the 5-lithio species can deprotonate unreacted starting material or isomerize, leading to a "dance" where the lithium moves to the thermodynamically more stable C3 position.

Authoritative Note: The pentyloxy chain adds significant lipophilicity, ensuring the starting material is fully soluble in THF/Hexanes at cryogenic temperatures, preventing the "slurry stalling" often seen with methoxy analogs.

Visualizing the Pathway

The following diagram illustrates the divergent pathways controlled by temperature.

ReactionPathways SM 5-Bromo-2-(pentyloxy)pyridine nBuLi n-BuLi / THF -78°C SM->nBuLi Li_Intermediate 5-Lithio-2-(pentyloxy)pyridine (Kinetic Product) nBuLi->Li_Intermediate Li/Br Exchange (Fast, < -70°C) DoM_Side 3-Lithio Species (Thermodynamic Byproduct) nBuLi->DoM_Side Direct Deprotonation (Slow, > -50°C) Li_Intermediate->DoM_Side Isomerization/Warming Trapped_Product C5-Functionalized Product (Desired) Li_Intermediate->Trapped_Product + Electrophile (E+) Isomerized_Product C3-Functionalized Product (Undesired) DoM_Side->Isomerized_Product + Electrophile (E+)

Caption: Kinetic Li/Br exchange (Green) dominates at -78°C. Warming promotes thermodynamic isomerization (Red).[1][2]

Part 3: Detailed Experimental Protocol

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 5-Bromo-2-(pentyloxy)pyridine (1.0 eq).

  • Reagent:

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes).[1][2] Note: Titrate before use.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled from Na/Benzophenone or passed through activated alumina.[1][2]

  • Electrophile: e.g., DMF, Benzaldehyde, Triisopropyl borate (1.2 - 1.5 eq).[1][2]

  • Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet and internal thermometer.

Step-by-Step Methodology
1. System Preparation (The "Dry" Check)

Ensure the reaction setup is strictly anhydrous.[2] Pyridyllithium species are notoriously sensitive to proton sources (moisture), which will quench the intermediate back to the hydro-dehalogenated product (2-pentyloxypyridine).[1]

  • Action: Flame dry glassware under vacuum; flush with Argon x3.[2]

2. Solvation and Cooling
  • Dissolve 5-Bromo-2-(pentyloxy)pyridine (1.0 g, 4.1 mmol) in Anhydrous THF (15 mL).

  • Why THF? THF coordinates the lithium cation, breaking up BuLi aggregates and accelerating the exchange.[2]

  • Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for internal temperature equilibration.

3. Lithiation (The Critical Step)[1]
  • Add

    
    -BuLi (1.8 mL, 4.5 mmol) dropwise via syringe pump or along the flask wall over 10 minutes.
    
  • Observation: The solution typically turns a light yellow/orange.[2] A deep red or brown color indicates decomposition or nucleophilic attack on the ring (usually caused by high temp).[2]

  • Stirring: Stir at -78°C for exactly 30 minutes .

    • Expert Tip: Do not extend beyond 45 minutes. While the exchange is fast (<5 min), extended aging increases the risk of scrambling.[1]

4. Trapping (Electrophile Addition)
  • Add the Electrophile (e.g., DMF for formylation) neat or dissolved in minimal THF dropwise.[1]

  • Maintain temperature below -70°C during addition.[2]

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C or Room Temperature (RT) depending on the electrophile's reactivity.

5. Quenching and Workup
  • Quench with Saturated NH4Cl solution.[2]

  • Extract with EtOAc or DCM.[2] The pentyloxy group ensures the product remains in the organic phase.

Part 4: Data & Optimization[1][2]

Electrophile Scope and Yields

The following table summarizes expected outcomes based on standard pyridine lithiation chemistry.

Electrophile (E+)Product TypeExpected YieldNotes
DMF Aldehyde (-CHO)85-92%Warm to 0°C after addition.[1]
B(OiPr)3 Boronic Acid (-B(OH)2)75-85%Requires acidic hydrolysis workup.[1][2]
I2 Iodide (-I)88-95%Add I2 solution rapidly; keep dark.[2]
CO2 (Dry Ice) Carboxylic Acid (-COOH)70-80%Bubble gas or pour onto excess dry ice.[1][2]
Self-Validating Workflow (Troubleshooting)

Use this logic flow to validate your experiment in real-time.

WorkflowLogic Start Start: Add n-BuLi at -78°C CheckColor Check Color? Start->CheckColor Yellow Light Yellow/Orange (Good) CheckColor->Yellow Normal Dark Deep Red/Brown (Bad) CheckColor->Dark Abnormal Proceed Wait 30 min Add Electrophile Yellow->Proceed Abort Likely Ring Attack/Decomp Check Temp & Water Dark->Abort CheckNMR Analyze Crude NMR Proceed->CheckNMR Success Product: C5-Substituted CheckNMR->Success Desired Signal Fail_H Product: 2-Pentyloxypyridine (Proton Quench) CheckNMR->Fail_H SM - Br (H replaced) Fail_Iso Product: C3-Substituted (Isomerization) CheckNMR->Fail_Iso Regioisomer Dry Solvents Better Dry Solvents Better Fail_H->Dry Solvents Better Keep Colder / Faster Keep Colder / Faster Fail_Iso->Keep Colder / Faster

Caption: Operational decision tree for validating the lithiation process.

Part 5: References

  • Parham, W. E., & Picvad, R. M. (1974).[1][2] Selective Halogen-Lithium Exchange in Bromopyridines.[2][3] This foundational work establishes the kinetic preference for Li/Br exchange over deprotonation in brominated pyridines at low temperatures.[2]

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. (3rd Ed.).[2] Wiley.[2] This text details the "Halogen Dance" mechanism and the thermodynamic equilibration of pyridyllithium species.

  • Gribble, G. W., & Joule, J. A. (2010).[1][2] Lithiation of Pyridines and Quinolines.[2] In Heterocyclic Chemistry. Explains the directing effects of alkoxy groups (DoM) versus halogen exchange.

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis.[2][4] Pergamon.[2] The authoritative guide on preventing isomerization and controlling regioselectivity in organolithium chemistry.

  • Comins, D. L., & O'Connor, S. (1984).[1][2] Regioselective substitution of pyridines.[2][5][6] Discusses the use of blocking groups and directing groups to control lithiation sites.

Sources

Troubleshooting & Optimization

purification of 5-Bromo-2-(pentyloxy)pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-(pentyloxy)pyridine

Ticket ID: #PYR-5BR-C5 Subject: Optimization of Column Chromatography for Lipophilic Pyridyl Ethers Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are purifying 5-Bromo-2-(pentyloxy)pyridine . This molecule presents a specific set of chromatographic challenges:

  • The Pyridine Core: The basic nitrogen atom can interact with acidic silanol groups on silica gel, leading to "streaking" (tailing) and poor resolution.

  • The Pentyloxy Chain: This adds significant lipophilicity (LogP increase), causing the molecule to elute rapidly in standard polar solvents.

  • The Impurity Profile: Common syntheses (e.g.,

    
     of 2,5-dibromopyridine with 1-pentanol) often leave residual 1-pentanol . Because 1-pentanol has a high boiling point (~138°C), it is difficult to remove by rotary evaporation and can co-elute if the gradient is not optimized.
    

This guide provides a self-validating protocol to isolate your target with >98% purity.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must characterize the crude mixture. Do not skip these steps.

The "Pentanol Problem" Check
  • Issue: If your crude oil smells strongly of alcohol or is larger in volume than theoretical yield, you likely have excess 1-pentanol.

  • Risk: 1-Pentanol is polar (H-bonding) but has a lipophilic tail. It can smear across your chromatogram, contaminating your product.

  • Action: If >10% pentanol is suspected, perform an azeotropic removal or aqueous wash before chromatography.

    • Protocol: Dissolve crude in Hexane/EtOAc (9:1). Wash 3x with water (Pentanol partitions into water; your product stays in organic). Dry over

      
      .[1]
      
TLC Method Development

Run TLC plates to determine the optimal solvent system. The target is an Rf of 0.25 – 0.35 for the product.

Solvent System (v/v)Expected BehaviorRecommendation
10% EtOAc / 90% Hexane Product likely moves to Rf ~0.3-0.5.Start Here. Good for separation from non-polar impurities.
20% EtOAc / 80% Hexane Product likely moves to solvent front (Rf > 0.8).Too strong. Use only to flush column at the end.
100% Dichloromethane (DCM) Product moves fast; poor selectivity for this ether.Avoid. Halogenated waste is costly and unnecessary here.

Critical Adjustment (The "Anti-Streak" Additive): If spots on TLC are teardrop-shaped (streaking), the pyridine nitrogen is protonating on the silica.

  • Fix: Add 1% Triethylamine (Et3N) to your mobile phase.

  • Mechanism:[2][3] Et3N is more basic than your pyridine. It preferentially binds to the acidic silanol sites (

    
    ), "capping" them and allowing your product to pass without drag.
    

Module 2: The Chromatography Protocol

Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm).

  • Condition: Slurry pack with 1% Et3N/Hexane to neutralize the silica before the sample touches it.

Loading Strategy

The pentyloxy group makes this compound an oil or low-melting solid.

  • Recommended: Dry Loading .

    • Dissolve crude in minimal DCM.

    • Add silica gel (ratio 1:2 crude:silica).

    • Rotavap to dryness until you have a free-flowing powder.

    • Load this powder on top of the packed column.

    • Why? Liquid loading of viscous oils often leads to broad bands and poor separation.

Gradient Elution Table

Column Volume (CV) = Volume of solvent held in the packed column.

StageSolvent CompositionVolumePurpose
Equilibration 100% Hexane (+1% Et3N)2 CVNeutralize silica; establish baseline.
Loading (Dry Load)--
Elution 1 100% Hexane2 CVElute very non-polar impurities (e.g., dibromopyridine).
Elution 2 2% EtOAc / 98% Hexane3 CVSlowly move the product.
Elution 3 5% EtOAc / 95% Hexane5-10 CVCollect Product Here.
Flush 20% EtOAc / 80% Hexane2 CVElute residual 1-pentanol and polar byproducts.

Module 3: Decision Logic & Workflows

The following diagrams illustrate the decision-making process for this specific purification.

PurificationLogic Start Crude Mixture 5-Bromo-2-(pentyloxy)pyridine CheckPentanol Check for Excess 1-Pentanol (Smell/Volume) Start->CheckPentanol Wash Aqueous Wash (Partition into Water) CheckPentanol->Wash High Alcohol Content TLC TLC Screening (Target Rf 0.3) CheckPentanol->TLC Low Alcohol Content Wash->TLC StreakCheck Is Spot Streaking? TLC->StreakCheck AddBase Add 1% Et3N to Mobile Phase StreakCheck->AddBase Yes (Tailing) NoBase Standard Solvent (Hexane/EtOAc) StreakCheck->NoBase No (Round Spot) Column Run Column (Gradient 0 -> 5% EtOAc) AddBase->Column NoBase->Column Validation NMR/HPLC Validation Column->Validation

Figure 1: Purification Workflow Decision Tree. Note the critical checkpoint for base addition to prevent streaking.

Module 4: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it. What is it?

  • Diagnosis: This is likely 1-Pentanol . While alcohols are generally polar, the 5-carbon chain gives it significant non-polar character, causing it to "trail" into the ether region.

  • Solution:

    • Stain Check: Use a KMnO4 stain. The alcohol will stain bright yellow/brown instantly. The pyridine ether will be UV active but KMnO4 negative (mostly).

    • Remedy: Pause the gradient. Hold at 100% Hexane for 3-4 CVs longer. The ether moves faster than the alcohol in pure hexane.

Q2: I see a crystalline solid precipitating in the column.

  • Diagnosis: Solubility limit reached. Hexane is a poor solvent for many aromatics, even with the pentyl chain.

  • Solution: Add a small amount of DCM (Dichloromethane) to the mobile phase (e.g., Hexane:DCM:EtOAc 80:15:5). DCM solubilizes the aromatic ring better than hexane without drastically increasing polarity like EtOAc.

Q3: The product NMR shows the pentyl chain, but the integration is wrong.

  • Diagnosis: You may have a mixture of the product and the alkylation side product (N-alkylation vs O-alkylation).

  • Mechanism: Pyridone formation (N-pentyl-5-bromo-2-pyridone) is a common side reaction.

  • Differentiation:

    • O-Isomer (Target):

      
       signal is typically around 4.2 - 4.3 ppm  (triplet).
      
    • N-Isomer (Impurity):

      
       signal is typically around 3.8 - 4.0 ppm .
      
    • TLC: The N-alkylated pyridone is significantly more polar (lower Rf) than the O-alkylated ether. Flush the column with 50% EtOAc to check for it.

Module 5: Post-Run Validation

Verify the integrity of your purified compound using


-NMR.

Key Diagnostic Signals (CDCl3):

  • Pyridine Ring: Look for the characteristic coupling of the protons at C3, C4, and C6.

    • C6-H (next to N): ~8.2 ppm (doublet).

    • C4-H / C3-H: ~6.6 - 7.6 ppm range.

  • Linker: The

    
     triplet at ~4.25 ppm .
    
  • Purity Check: Ensure no triplet at ~3.6 ppm (residual 1-pentanol) or broad singlet at ~2.5 ppm (residual Et3N, if you used it. Note: Et3N is volatile and usually removed on high-vac, but check to be sure).

References

  • Teledyne ISCO. (2023). Silica Gel Column Chromatography: Mechanics and Optimization. Retrieved from [Link]

  • Reich, H. J. (2024). Common Solvents and Chromatographic properties. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

optimizing reaction temperature for SnAr of halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halopyridine Optimization Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. I have designed this guide to move beyond generic textbook advice and address the specific kinetic and thermodynamic challenges of Nucleophilic Aromatic Substitution (SNAr) on pyridine systems.

Unlike benzene derivatives, halopyridines possess a built-in "activation switch"—the ring nitrogen. However, accessing this reactivity requires precise thermal management to balance the Element Effect against Regioselectivity .

Module 1: The Thermodynamics of Reactivity (The "Why")

Q: Why does my reaction require higher temperatures even though pyridine is electron-deficient?

A: While pyridine is π-deficient, the activation energy (


) required to disrupt aromaticity and form the Meisenheimer Complex  (the rate-determining step) is significant.
  • The Mechanism: The nucleophile attacks the carbon ipso to the halogen. The negative charge is delocalized onto the ring nitrogen.

  • The Temperature Trap: If

    
     is too low, the nucleophile lacks the kinetic energy to overcome the barrier to the transition state. If 
    
    
    
    is too high, you risk competing pathways (polymerization or attack at unactivated positions).
  • The "Element Effect": Unlike SN1/SN2, the leaving group order in SNAr is F > Cl ≈ Br > I .[1][2] Fluorine’s high electronegativity stabilizes the transition state inductively, lowering the

    
    .
    
    • Implication: If your reaction is sluggish at reflux with a bromopyridine, switching to a fluoropyridine often allows you to lower the temperature by 30–50°C.

Module 2: Troubleshooting Low Reactivity

Scenario: “I am refluxing 2-chloropyridine with an amine in THF, but conversion is <10% after 24 hours.”

Diagnosis:

  • Solvent Mismatch: THF (bp 66°C) likely does not provide enough thermal energy to cross the activation barrier.

  • Solvent Polarity: SNAr transition states are highly polar. You need a solvent with a high dielectric constant to stabilize the anionic intermediate and solvate the counter-cation of your base.

Corrective Protocol:

VariableRecommendationTechnical Rationale
Solvent Switch to DMSO, NMP, or DMF High boiling points allow

. Dipolar aprotic nature leaves the nucleophile "naked" (reactive) by solvating only the cation.[3]
Temperature Step-Up to 120°C Most unactivated 2-chloropyridines require

for efficient turnover.
Leaving Group Switch Cl

F
If thermal limits are reached, the inductive stabilization of Fluorine lowers the

(Activation Energy).

Critical Check: Ensure your base is soluble. Carbonates (


, 

) often require finely ground particle sizes or crown ether additives (18-crown-6) in aprotic solvents.

Module 3: Troubleshooting Regioselectivity (The "Wrong Isomer" Issue)

Scenario: “I am reacting 2,4-dichloropyridine. I want the 2-substituted product, but I’m getting a mixture or mostly the 4-substituted product.”

Diagnosis: This is a classic Kinetic vs. Thermodynamic conflict.

  • C4 Position: Generally more reactive due to lower steric hindrance and symmetric activation.

  • C2 Position: Sterically hindered but can be activated by specific hydrogen-bonding interactions or "soft" nucleophiles (like thiols).[4]

Optimization Strategy (The "Cold Start" Method): To favor the kinetic product (often the C4, but manipulatable), or to differentiate between two similar activation energies, you must control temperature precisely.

  • Start Low: Begin at

    
     or 
    
    
    
    .
  • Slow Ramp: Increase

    
     by 
    
    
    
    every hour.
  • Monitor: Stop immediately upon observing conversion. "Cooking" the reaction at high heat indiscriminately overcomes the activation barriers for both positions, destroying selectivity.

Module 4: Visualizing the Decision Matrix

Use this workflow to determine your next experimental step based on LCMS/NMR data.

SnAr_Optimization Start Analyze Crude Reaction (LCMS / NMR) Check_Conv Is Conversion > 50%? Start->Check_Conv Low_Conv Low Reactivity Issue Check_Conv->Low_Conv No Good_Conv Check Selectivity/Purity Check_Conv->Good_Conv Yes Action_Solvent Switch to Polar Aprotic (DMSO/NMP) Increase Temp +10°C Low_Conv->Action_Solvent T < 100°C Action_LG Switch Leaving Group (Cl -> F) Low_Conv->Action_LG T > 120°C Check_Impurity Major Impurities? Good_Conv->Check_Impurity Check_Regio Wrong Regioisomer? Check_Impurity->Check_Regio Yes Success Optimize Workup Check_Impurity->Success No Action_LowerT LOWER Temp by 20°C (Kinetic Control) Check_Regio->Action_LowerT Yes Action_Sterics Increase Steric Bulk of Base/Ligand Check_Regio->Action_Sterics No (Tar/Decomp)

Figure 1: Troubleshooting Logic Flow for Halopyridine SNAr. Blue nodes represent decision points; Red indicates reactivity failure; Green indicates success/progress.

Module 5: Standardized Temperature Screening Protocol

Objective: Determine the precise


 (Optimal Temperature) to maximize yield while minimizing impurities (e.g., hydrolysis or polymerization).

Reagents:

  • Substrate: 2-fluoro-4-bromopyridine (Example)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (

    
     concentration)
    

Step-by-Step Workflow:

  • Preparation: Prepare a stock solution of the reaction mixture. Divide into 5 microwave vials or sealed pressure tubes (1 mL each).

  • The Gradient: Set up a parallel synthesis block or oil baths at the following temperatures:

    • Vial A:

      
       (RT)[5]
      
    • Vial B:

      
      [6]
      
    • Vial C:

      
      
      
    • Vial D:

      
      
      
    • Vial E:

      
      
      
  • Execution: Stir all vials at 800 rpm for 2 hours.

  • Quench & Analyze:

    • Aliquot

      
       from each vial into 
      
      
      
      MeCN/Water.
    • Analyze via UPLC/HPLC (254 nm).

  • Data Interpretation (The "Goldilocks" Zone):

    • Vial A/B: Mostly Starting Material (Kinetic barrier not met).

    • Vial E: Full conversion but appearance of "hump" (baseline noise) or unknown peaks (decomposition).

    • Selection: Choose the lowest temperature that achieves

      
       conversion within the timeframe.
      

Module 6: Advanced Mechanism Visualization

Understanding the energy landscape is crucial for controlling 2- vs 4- substitution.

Reaction_Coordinate Start Reactants (Halopyridine + Nuc) TS_2 TS (C2 Attack) Higher Ea (Usually) Start->TS_2 High T TS_4 TS (C4 Attack) Lower Ea (Favored) Start->TS_4 Low T Inter_2 Meisenheimer Complex (C2) TS_2->Inter_2 Inter_4 Meisenheimer Complex (C4) TS_4->Inter_4 Product Substituted Pyridine Inter_2->Product Inter_4->Product

Figure 2: Simplified Reaction Coordinate. C4 attack typically has a lower activation energy barrier due to reduced steric hindrance compared to C2, though this can be inverted with specific nucleophiles.

References

  • Reaction Mechanism & Element Effect

    • Title: The "Element Effect" in Nucleophilic Aromatic Substitution.[1][2][7]

    • Source:Journal of the American Chemical Society
    • URL:[Link] (Validates F > Cl order).

  • Regioselectivity in Halopyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine.[8][9]

    • Source:Tetrahedron Letters
    • URL:[Link] (Discusses C4 preference).

  • Solvent Effects in SNAr

    • Title: Solvent Effects on the Kinetics of SNAr Reactions.[1][5]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (Explains dipolar aprotic acceleration).

Sources

Technical Support Center: Minimizing Hydrolysis Byproducts in Alkoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alkoxypyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of hydrolysis byproducts during the synthesis of alkoxypyridine derivatives. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hydrolysis byproducts in alkoxypyridine synthesis and why do they form?

A1: The most common hydrolysis byproduct is the corresponding hydroxypyridine (or its tautomeric form, pyridone). This occurs when the starting halopyridine reacts with water or hydroxide ions present in the reaction mixture instead of the intended alcohol or alkoxide. This side reaction is a competing nucleophilic aromatic substitution (SNAr) or, in some cases, a nucleophilic substitution (SN2) type reaction.[1][2] The pyridine ring, especially when activated by electron-withdrawing groups, is susceptible to attack by nucleophiles like hydroxide.[2]

Several factors contribute to the formation of these hydrolysis byproducts:

  • Presence of Water: Moisture in solvents, reagents, or glassware is a direct source of the competing hydroxide nucleophile.[3][4]

  • Strongly Basic Conditions: While a base is necessary to deprotonate the alcohol to form the more nucleophilic alkoxide, excessively strong basic conditions can also favor the hydrolysis of the halopyridine.[3]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of hydrolysis relative to the desired O-alkylation.[3]

  • Nature of the Halopyridine: The position and nature of the halogen, as well as the presence of other substituents on the pyridine ring, can influence the susceptibility to hydrolysis.[5]

Q2: I'm observing a significant amount of pyridone byproduct in my Williamson ether synthesis of an alkoxypyridine. What are the most likely causes and how can I fix it?

A2: The Williamson ether synthesis is a common method for preparing alkoxypyridines, but it's prone to side reactions if not properly optimized.[3][6][7][8] If you're seeing a high percentage of pyridone, consider the following troubleshooting steps:

Potential Cause Troubleshooting Strategy Scientific Rationale
Moisture Contamination Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents are dry.[3][4]Water acts as a nucleophile (as hydroxide after deprotonation) and competes with your alcohol, leading to the formation of the hydroxypyridine byproduct.[3][4]
Incomplete Deprotonation of Alcohol Use a sufficiently strong base to ensure complete conversion of the alcohol to the more nucleophilic alkoxide. For less acidic alcohols, consider stronger bases like sodium hydride (NaH).[3]If the alcohol is not fully deprotonated, its nucleophilicity is lower, allowing the competing hydrolysis reaction to become more significant.
Inappropriate Solvent Choice Use polar aprotic solvents like DMF, DMSO, or THF.[3][7][9] These solvents solvate the cation of the base but not the alkoxide anion, thus increasing the nucleophilicity of the alkoxide.[10]Protic solvents can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2 reaction.[10]
Suboptimal Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary.[3]Higher temperatures can increase the rate of side reactions, including hydrolysis and elimination.
Q3: Can phase-transfer catalysis (PTC) help in reducing hydrolysis byproducts?

A3: Yes, phase-transfer catalysis (PTC) is an excellent strategy for minimizing hydrolysis in alkoxypyridine synthesis.[11][12][13] In a PTC system, the reaction occurs in a biphasic mixture, typically an organic solvent and an aqueous solution of a base (like NaOH or K₂CO₃).[13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it can react with the halopyridine.[11][14]

Advantages of PTC in this context include:

  • Reduced Water in the Organic Phase: The majority of the water is sequestered in the aqueous phase, minimizing its contact with the halopyridine in the organic phase.[11]

  • Milder Reaction Conditions: PTC often allows for the use of less harsh bases and lower reaction temperatures, which can disfavor hydrolysis.[11][13]

  • Improved Nucleophilicity: The "naked" alkoxide anion transferred to the organic phase is highly nucleophilic, promoting the desired O-alkylation over competing reactions.[11]

Q4: Are there alternative synthetic routes to alkoxypyridines that are less prone to hydrolysis?

A4: While the Williamson ether synthesis and related SNAr reactions are common, other methods can be employed, especially if hydrolysis is a persistent issue:

  • Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed cross-coupling reaction can be a powerful tool for forming C-O bonds and can be less susceptible to hydrolysis under certain conditions.[15]

  • Mitsunobu Reaction: This reaction allows for the conversion of a hydroxypyridine to an alkoxypyridine using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). While not a direct route from a halopyridine, it can be an effective alternative if the corresponding hydroxypyridine is readily available.

  • Synthesis from Pyridones: An alternative approach involves the O-alkylation of pyridones. However, this can lead to a mixture of N- and O-alkylated products, and the regioselectivity is highly dependent on the reaction conditions.[16]

Troubleshooting Guides

Guide 1: Low Yield of Alkoxypyridine with Significant Pyridone Formation

This is a classic issue pointing towards competitive hydrolysis. The following workflow can help you diagnose and solve the problem.

Caption: Troubleshooting workflow for low alkoxypyridine yield.

Guide 2: Reaction Stalls or is Incomplete

If your reaction is not going to completion, several factors could be at play beyond just hydrolysis.

Sources

handling moisture sensitivity in sodium hydride etherification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in Williamson Ether Synthesis

Introduction: The Thermodynamics of Failure

Sodium Hydride (NaH) is a binary tool: it is either a precision instrument or a safety hazard. In Williamson ether synthesis, NaH acts as an irreversible base to deprotonate alcohols (


 16–18), generating highly nucleophilic alkoxides.

The Core Problem: NaH has a higher affinity for water (


 15.7) than for your substrate.


If moisture intrudes, you do not just lose reagent; you generate Sodium Hydroxide (NaOH) and water . NaOH is a weaker base and a poor nucleophile in this context, often leading to:

  • Stoichiometric Mismatch: You lose the equivalents required to drive the reaction.

  • Surface Passivation: NaOH forms a "crust" on the NaH particle, preventing further reaction.

  • Side Reactions: Hydrolysis of alkyl halides or elimination reactions (E2) rather than substitution (

    
    ).
    

This guide treats your reaction setup as a closed system where moisture exclusion is the primary variable for success.

Module 1: Pre-Reaction Preparation (The Setup)

FAQ: Reagent & Solvent Integrity

Q: Should I wash the mineral oil off the 60% NaH dispersion? A: Generally, NO.

  • The Science: The mineral oil acts as a hydrophobic barrier, protecting the hydride from atmospheric moisture and reducing pyrophoric risk.

  • When to Wash: Only if the mineral oil will co-elute with your product during purification (e.g., if your product is a non-polar oil).

  • Risk: Washed NaH (dry powder) is highly static-prone and can ignite spontaneously in humid air.

  • Recommendation: If you must wash, use anhydrous hexane under Argon flow, decant via syringe, and immediately add the reaction solvent.

Q: My THF is "dry." Is that good enough? A: Define "dry."

  • Standard: For NaH reactions, water content must be <50 ppm .

  • Verification: Do not trust the bottle label once opened.

    • Gold Standard: Karl Fischer titration.

    • Field Test: Add a small crystal of iodine to an aliquot; if it stays purple, it's relatively dry. If it turns colorless rapidly, you have significant water.

  • Protocol: Use Molecular Sieves (3Å or 4Å). They are safer and often superior to sodium/benzophenone stills for removing water to sub-ppm levels [1].

Visual Guide: To Wash or Not To Wash?

NaH_Washing_Decision Start Start: NaH (60% Dispersion) CheckPurification Will mineral oil interfere with downstream purification? Start->CheckPurification NoInterference No / Unknown CheckPurification->NoInterference YesInterference Yes (e.g. Product is non-polar oil) CheckPurification->YesInterference DoNotWash DO NOT WASH (Recommended) NoInterference->DoNotWash Safer WashProtocol WASH PROTOCOL 1. Inert Atmosphere (Ar/N2) 2. Rinse with Anhydrous Hexane 3. Decant via Syringe YesInterference->WashProtocol Proceed with Caution Risk CRITICAL RISK: Dry NaH is Pyrophoric Static Ignition Hazard WashProtocol->Risk

Figure 1: Decision matrix for handling Sodium Hydride dispersion. Washing increases surface area and reactivity but introduces significant safety risks.

Module 2: Reaction Execution (The Process)

Troubleshooting Active Reactions

Q: I added NaH to my alcohol, but gas evolution stopped before the calculated time. Why? A: Surface Passivation. If moisture was present in the solvent, a layer of NaOH has formed on the NaH particles.

  • Diagnostic: The grey powder turns white/crusty.

  • Fix: You cannot "restart" this easily. Adding more NaH often leads to a runaway exotherm if the crust breaks suddenly.

  • Prevention: Ensure vigorous stirring (overhead stirrer preferred for >10g scales) to mechanically abrade the particle surface.

Q: The reaction mixture turned black/brown. Is my product ruined? A: Not necessarily, but check your solvent.

  • Scenario: Common in DMF or DMAc.[1]

  • Cause: NaH can deprotonate DMF over time or at elevated temperatures (>60°C), leading to decomposition (CO evolution) and polymerization byproducts [2].

  • Action: Lower the temperature. If heating is required, switch to DMSO (caution: explosion risk at high temps) or THF (if solubility permits).

Q: My yield is consistently 10-15% lower than literature. Why? A: The "Wet Solvent" Tax. Review the data below.[2] Even small amounts of water consume NaH and the alkyl halide (via hydroxide competition).

Data: Impact of Solvent Moisture on Yield

Representative data for the benzylation of an alcohol (1.0 equiv) with Benzyl Bromide (1.1 equiv) and NaH (1.2 equiv).

Solvent Water Content (ppm)NaH Consumed by WaterEffective Base Equiv.Primary Side ReactionApprox. Isolated Yield
< 10 ppm (Dried) Negligible~1.20None92%
100 ppm ~0.05 equiv~1.15Minimal Hydrolysis88%
500 ppm (0.05%) ~0.25 equiv~0.95Benzyl Alcohol formation65%
1000 ppm (0.1%) ~0.50 equiv~0.70Significant Hydrolysis40%

Module 3: Quenching & Safety (The Exit)

CRITICAL WARNING: Never quench NaH with water directly. The heat of hydration + hydrogen evolution = explosion.

Protocol: The "Fieser" Gradient Quench

This protocol creates a self-regulating thermal gradient to destroy excess hydride safely [3].

  • Cool: Place reaction vessel in an ice/water bath (

    
    ).
    
  • Dilute: Add an inert solvent (Diethyl Ether or MTBE) to act as a heat sink.

  • The Gradient (Add dropwise with rapid stirring):

    • Step A: Add Ethyl Acetate (consumes hydride without gas evolution via Claisen-type reaction). Note: Only works if no strong nucleophiles remain.

    • Step B: If Step A is not suitable, add tert-Butanol (bulky, reacts slowly).

    • Step C: Add Ethanol or Methanol (reacts rapidly).

    • Step D: Finally, add Water dropwise.[3]

  • Neutralize: Adjust pH with dilute HCl if necessary before disposal.

Visual Guide: The Moisture Failure Mechanism

NaH_Mechanism cluster_success Path A: Desired Reaction (Anhydrous) cluster_failure Path B: Moisture Failure Mode NaH NaH (Solid) Alkoxide R-O- Na+ (Strong Nucleophile) NaH->Alkoxide - H2 (Gas) NaOH NaOH (Weak Nucleophile/Passivator) NaH->NaOH Fast Reaction! ROH Alcohol (Substrate) ROH->Alkoxide Water H2O (Contaminant) Water->NaOH Ether R-O-R' (Ether Product) Alkoxide->Ether + R'-X (SN2) SideProduct R'-OH + Salt (Hydrolysis Product) NaOH->SideProduct + R'-X (Hydrolysis) RX Alkyl Halide (R'-X) RX->Ether RX->SideProduct

Figure 2: Mechanistic pathways showing how moisture (Path B) competes with the desired etherification (Path A), consuming reagents and generating side products.

References

  • Williams, D. B. G., & Lawton, M. (2010).[4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[4] [Link]

  • Yang, H., et al. (2006). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.[5] Journal of Organic Chemistry, 71(6), 2328–2333. [Link]

  • Cohen, S. (2012). Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety.[3] [Link]

Sources

Technical Support Center: Regioselectivity Control in Bromopyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals navigating the complexities of bromopyridine substitution reactions. This guide is designed to provide in-depth, practical solutions to common challenges in controlling regioselectivity. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in bromopyridine substitutions so challenging?

The inherent electronic properties of the pyridine ring make regiocontrol a significant hurdle. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution.[1] Conversely, this electron deficiency makes it susceptible to nucleophilic attack. The position of the nitrogen atom relative to the bromine substituents creates distinct electronic environments at each carbon atom, leading to competition between different reaction sites. Furthermore, the lone pair on the pyridine nitrogen can coordinate with metal catalysts, potentially inhibiting their activity or altering the reaction pathway.[1]

Q2: I'm performing a Suzuki-Miyaura coupling on a dibromopyridine and getting a mixture of isomers. What are the key factors I should investigate to improve selectivity?

Controlling regioselectivity in Suzuki-Miyaura couplings of dibromopyridines often comes down to a careful interplay of several factors:

  • Catalyst System (Palladium Source and Ligand): This is arguably the most critical factor. The steric and electronic properties of the phosphine ligand play a pivotal role. For instance, in the case of 2,4-dibromopyridine, using a higher ratio of triphenylphosphine (PPh₃) to palladium acetate (Pd(OAc)₂) can favor C2-selectivity.[2] Conversely, lower ratios may lead to C4-selectivity.[2] The use of specialized catalysts, such as C3-symmetric tripalladium clusters, has been shown to afford excellent C2-regioselectivity.[3][4][5]

  • Base: The choice of base can influence the reaction outcome. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). The strength and nature of the base can affect the transmetalation step of the catalytic cycle.

  • Solvent: The polarity of the solvent can impact the solubility of the reactants and the stability of the catalytic species. Toluene, dioxane, and DMF are frequently used solvents.

  • Temperature: Reaction temperature can also be a deciding factor. Lower temperatures may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable isomer.

Q3: My Buchwald-Hartwig amination of a bromopyridine is giving low yields. What should I troubleshoot first?

Low yields in Buchwald-Hartwig aminations of bromopyridines can often be traced back to a few common issues:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity. Using bulky, electron-rich phosphine ligands can often mitigate this issue by promoting the desired catalytic cycle.[1][6]

  • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and for the overall catalytic turnover. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Purity of Reagents and Solvents: Pyridine derivatives and organometallic reagents can be sensitive to air and moisture. Ensure that all starting materials, reagents, and solvents are pure and dry, and that the reaction is performed under an inert atmosphere.

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration can all lead to poor yields. A systematic optimization of these parameters is often necessary.

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: You are attempting a nucleophilic aromatic substitution on a dibromopyridine and obtaining a mixture of regioisomers.

Underlying Principles: In SNAr reactions, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex. The position of the nitrogen atom and other electron-withdrawing groups dictates the most favorable site for nucleophilic attack. Generally, positions ortho and para to the nitrogen are more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the intermediate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor SNAr regioselectivity.

Detailed Steps & Explanation:

  • Analyze the Electronic and Steric Environment:

    • Electronic Effects: The carbon atoms at the 2, 4, and 6 positions of the pyridine ring are more electron-deficient and thus more susceptible to nucleophilic attack.[1]

    • Steric Hindrance: Bulky substituents near a reaction site can impede the approach of the nucleophile, favoring substitution at a less sterically crowded position.[7][8]

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

    • Solvent: The polarity of the solvent can influence the stability of the charged intermediate. Experiment with solvents of varying polarity (e.g., THF, DMF, DMSO).

  • Alter the Nucleophile:

    • Increasing the steric bulk of the nucleophile can be a powerful strategy to direct the substitution to the less sterically hindered bromine atom.

  • Protecting Group Strategy:

    • Conversion of the pyridine to its N-oxide can dramatically alter the electronic properties of the ring, often directing substitution to the C2 and C4 positions.[1][9] The N-oxide can be subsequently removed.

Scenario 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Problem: A cross-coupling reaction on a polybrominated pyridine is yielding a mixture of mono-substituted isomers, or proceeding to di-substitution when mono-substitution is desired.

Underlying Principles: The regioselectivity in palladium-catalyzed cross-coupling reactions is primarily determined by the relative rates of oxidative addition at the different C-Br bonds.[10] This, in turn, is influenced by a combination of electronic effects (bond dissociation energies, electron density at the carbon) and steric factors around the C-Br bond. The choice of ligand is paramount as it directly modulates the steric and electronic environment of the palladium center.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting cross-coupling regioselectivity.

Detailed Protocols & Explanations:

For Suzuki-Miyaura Reactions:
  • Protocol 1: Ligand and Catalyst Tuning for 2,4-Dibromopyridine

    • Setup: To a dry Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand in the reaction solvent (e.g., toluene or dioxane).

      • For C2-Selectivity: Use a higher ligand-to-metal ratio (e.g., PPh₃:Pd ≥ 3:1).[2]

      • For C4-Selectivity: Explore lower ligand-to-metal ratios (e.g., PPh₃:Pd ≤ 2.5:1).[2]

    • Reaction: Add the catalyst solution to the flask containing the reactants. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

    • Work-up: After completion, cool the reaction, quench with water, and extract with an organic solvent. Purify by column chromatography.

For Sonogashira Couplings:

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[11] Regioselectivity is often governed by the reactivity of the C-X bond, following the general trend I > Br > Cl > OTf.[10]

  • Key Consideration: The Role of Copper The traditional Sonogashira protocol uses a copper(I) co-catalyst.[12] However, copper-free conditions have been developed and can sometimes offer different or improved selectivity, as well as avoid the formation of homocoupled alkyne byproducts.[11][12]

  • Table 1: General Conditions for Regioselective Sonogashira Coupling of Bromopyridines

ParameterCondition for C2-Selective CouplingCondition for C4-Selective CouplingRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ with a bulky ligandThe choice of ligand can influence which C-Br bond is more readily activated.
Co-catalyst CuI (1-5 mol%)Often beneficial to try copper-freeCopper acetylide formation is a key step; its rate can influence selectivity.
Base Et₃N or i-Pr₂NEtK₂CO₃ or Cs₂CO₃The base can affect both the copper and palladium catalytic cycles.
Solvent THF or DMFToluene or DioxaneSolvent polarity can influence reaction rates and catalyst stability.
For Buchwald-Hartwig Aminations:

This reaction is highly dependent on the ligand used.[13] Bulky, electron-rich biarylphosphine ligands are often required to achieve high yields and selectivity, particularly with challenging substrates like bromopyridines.[6][14]

  • Ligand Screening is Key: When troubleshooting, a screen of different ligands is often the most effective approach.

  • Table 2: Recommended Ligands for Buchwald-Hartwig Amination of Bromopyridines

LigandStructureKey Features
XPhos

Highly active and versatile for a wide range of substrates.
SPhos

Similar to XPhos, often provides excellent results.
RuPhos

Effective for coupling with primary and secondary amines.
BrettPhos

Particularly useful for sterically hindered substrates.

Mechanistic Insights

The Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle is crucial for rational troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OA_intermediate Ar-Pd(II)(Br)Ln Pd0->OA_intermediate Oxidative Addition Transmetalation_intermediate Ar-Pd(II)(R)Ln OA_intermediate->Transmetalation_intermediate Transmetalation Transmetalation_intermediate->Pd0 Reductive Elimination Product Ar-R Transmetalation_intermediate->Product Reactant_ArBr Ar-Br Reactant_ArBr->OA_intermediate Reactant_Boronic R-B(OR)₂ Reactant_Boronic->Transmetalation_intermediate Base Base Base->Transmetalation_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The regioselectivity is often determined in the Oxidative Addition step. The palladium catalyst will preferentially insert into the more reactive C-Br bond. Factors that increase the reactivity of a C-Br bond for oxidative addition include:

  • Lower C-Br bond dissociation energy.

  • Greater electrophilicity of the carbon atom.

  • Less steric hindrance around the C-Br bond.

By tuning the ligands, you are essentially modifying the steric bulk and electronic properties of the "Pd(0)Ln" species, which in turn alters its preference for one C-Br bond over another.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Proposed pathway for the 4-selective substitution of 3-bromopyridine (B = base, NuH = nucleophile). ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Directed Deprotonation-Transmetalation of 4-Bromopyridine: Flexible Routes to Substituted Pyridines. ResearchGate. [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. [Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Sequential Palladium-Catalysed Direct Arylation Followed by Suzuki Coupling of Bromo-2-chloropyridines: Simple Access to a Variety of 2-Arylpyridines. ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Palladium-Catalysed Direct Arylation of Heteroaromatics with Functionalised Bromopyridines. ResearchGate. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology. [Link]

  • Steric effects. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • UCLA Previously Published Works. eScholarship.org. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Computational and Experimental Studies of Regioselective S N Ar Halide Exchange (Halex) Reactions of Pentachloropyridine. PubMed. [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. Chemistry – An Asian Journal. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

Sources

scale-up challenges for 5-Bromo-2-(pentyloxy)pyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization for 5-Bromo-2-(pentyloxy)pyridine

Subject: Scale-Up Challenges & Troubleshooting Guide Target Molecule: 5-Bromo-2-(pentyloxy)pyridine (CAS: 114136-24-4 / Generic Structure) Primary Reaction: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dibromopyridine with 1-Pentanol.

Introduction: The Process Landscape

Scaling up the synthesis of 5-Bromo-2-(pentyloxy)pyridine presents a classic conflict in process chemistry: balancing the reactivity of a deactivated heteroaryl halide with the physical difficulties of removing high-boiling solvents.

The industry-standard route involves the SNAr displacement of the C2-bromide of 2,5-dibromopyridine using sodium pentoxide (generated in situ). While the chemistry appears straightforward on paper, the scale-up is plagued by three specific failure modes:

  • Regioselectivity Loss: Competition between C2 and C5 substitution.

  • Thermal Runaway: Incompatibility of sodium hydride (NaH) with polar aprotic solvents.

  • Purification Bottlenecks: Difficulty in removing excess 1-pentanol (b.p. 138°C) without degrading the product.

This guide provides technical solutions to these specific challenges.

Module 1: Reaction Engineering & Regioselectivity

The Core Challenge: 2,5-Dibromopyridine has two electrophilic sites. You want to substitute the bromine at C2, leaving the bromine at C5 intact for future coupling reactions.

Q: Why am I seeing significant amounts of 2,5-bis(pentyloxy)pyridine or 5-substituted impurities?

A: This is a kinetic control issue. The C2 position is significantly more electrophilic than C5 due to the inductive effect of the adjacent nitrogen and the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate (see Diagram 1). However, if you push the temperature too high (>80°C) or use a large excess of alkoxide (>1.2 equiv), you overcome the activation energy barrier for the C5 position.

Troubleshooting Protocol:

  • Stoichiometry: Limit 1-pentanol/base to 1.05 equivalents . Do not use a large excess.

  • Temperature: Maintain reaction temperature between 50°C – 65°C . Do not reflux if using THF.

  • Addition Mode: Add the alkoxide solution to the pyridine solution. This ensures the pyridine is always in excess during the addition, statistically favoring mono-substitution.

Q: My reaction stalls at 80% conversion. Should I add more base?

A: Proceed with caution. Adding more base increases the risk of bis-substitution (impurity is difficult to separate).

  • Diagnosis: Check if your base (NaH) has degraded (reacted with moisture) or if water ingress is quenching the alkoxide.

  • Solution: Instead of adding more base, increase the concentration. SNAr reactions are second-order; doubling the concentration quadruples the rate. Ensure your solvent system is dry (Karl Fischer < 200 ppm).

Visualization: Regioselectivity & Pathway

ReactionPathway cluster_legend Reaction Logic Start 2,5-Dibromopyridine Meisenheimer Meisenheimer Complex (N-stabilized) Start->Meisenheimer Fast Attack at C2 (Kinetic Control) Pentoxide Sodium Pentoxide (Nucleophile) Pentoxide->Meisenheimer Product TARGET: 5-Bromo-2-(pentyloxy)pyridine Meisenheimer->Product -NaBr Impurity IMPURITY: 2,5-Bis(pentyloxy)pyridine Product->Impurity Slow Attack at C5 (Excess Base/High T) Warning C5 attack is 100x slower but possible

Figure 1: Reaction pathway showing the kinetic preference for C2 substitution due to nitrogen stabilization.

Module 2: Safety & Engineering Controls

The Core Challenge: The use of Sodium Hydride (NaH) on a kilogram scale is a high-risk operation, particularly regarding hydrogen evolution and solvent incompatibility.[1]

Q: Can I use DMF or DMSO to speed up the reaction?

A: ABSOLUTELY NOT. Mixing NaH with DMF, DMAc, or DMSO is a known process safety hazard. These mixtures can undergo uncontrollable thermal runaways, even at moderate temperatures, leading to explosions.

  • Mechanism: The base catalyzes the decomposition of the solvent.

  • Safe Alternative: Use THF (Tetrahydrofuran) or Toluene . If a polar aprotic solvent is strictly required for reactivity, use NMP (N-methyl-2-pyrrolidone) but only with rigorous thermal screening (DSC/ARC) and keeping temperatures <50°C.

Q: How do I handle the hydrogen evolution during the alkoxide formation?

A: The reaction of NaH + 1-Pentanol


 Sodium Pentoxide + H2 is exothermic and generates massive gas volume.
  • Solids Handling: Do not dump solid NaH into the alcohol. Suspend NaH in dry THF first.

  • Dosing: Add the 1-pentanol slowly to the NaH/THF slurry.

  • Ventilation: Ensure the reactor headspace is swept with nitrogen to keep H2 concentration below the Lower Explosive Limit (LEL, 4%).

Module 3: Work-up & Purification

The Core Challenge: 1-Pentanol (b.p. 138°C) is difficult to remove via rotary evaporation without high vacuum and heat, which may degrade the product. It also acts as a surfactant, causing emulsions during aqueous washes.

Q: I have 5% residual pentanol. How do I remove it without high-vacuum distillation?

A: Use a Chemical Scavenge or Phase Control approach.

  • Azeotropic Removal: If using Toluene as a solvent, 1-pentanol forms an azeotrope. Repeated strip-backs with toluene can reduce the alcohol content.

  • Chemical Removal (Acetylation): Add a small amount of acetic anhydride to the crude mixture. This converts the high-boiling alcohol (1-pentanol) into pentyl acetate, which is much less polar and has a different boiling point, making it easier to separate via chromatography or crystallization.

  • Crystallization: The product is likely a low-melting solid. Dissolve the crude oil in cold Methanol or Hexanes. The lipophilic product may crystallize while the pentanol remains in the mother liquor.

Q: The work-up formed a stable emulsion. What now?

A: The "soap" effect of the long pentyloxy chain + residual base causes this.

  • Break the pH: Adjust aqueous layer pH to ~6-7 using dilute HCl. Do not make it too acidic (pyridine protonation).

  • Salting Out: Add saturated brine (NaCl). The ionic strength forces the organic layer to separate.

  • Filtration: Sometimes fine NaBr salts stabilize the emulsion. Filter the biphasic mixture through a Celite pad.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Product + Excess Pentanol) Check Pentanol Content? Start->Check High > 10% Pentanol Check->High Low < 5% Pentanol Check->Low Distill Vacuum Distillation (Risk: Product Degradation) High->Distill If thermal stable Scavenge Add Acetic Anhydride (Convert to Acetate) High->Scavenge If thermal labile Wash Acidic Wash (pH 6) + Brine Low->Wash Cryst Crystallization (MeOH or Hexanes) Wash->Cryst Scavenge->Wash

Figure 2: Workflow for removing high-boiling alcohol impurities.

Summary of Key Data

ParameterSpecification / RecommendationReason
Stoichiometry 1.05 equiv 1-PentanolPrevent bis-substitution at C5.
Solvent THF or TolueneAvoid DMF/DMSO (Explosion hazard with NaH).
Temperature 50°C - 65°CBalance rate vs. regioselectivity.
Quench Water/Brine (pH 6-7)Break emulsions; remove inorganic salts.
Residual Solvent < 0.5% 1-PentanolCritical for downstream coupling efficiency.

References

  • Regioselectivity of SNAr on Pyridines

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[2][3]

    • Source:Organic & Biomolecular Chemistry (via SciSpace/PMC).
    • URL:[Link]

  • Safety of Sodium Hydride Scale-Up

    • Title: The Safe Use of Sodium Hydride on Scale.[1][4]

    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Removal of High Boiling Alcohols

    • Title: Process for purification of high boiling esters for removal of alcohols.[5]

    • Source: US P
    • URL
  • General Pyridine Chemistry

    • Title: 2,5-Dibromopyridine Properties and Applications.[6][7][8][9]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Validation & Comparative

Executive Summary: The Role of IR in Pyridine Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: IR Spectroscopy Characterization of Alkoxy Bromopyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Alkoxy bromopyridines are critical intermediates in medicinal chemistry, serving as electrophilic partners in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. While NMR (


H, 

C) remains the gold standard for de novo structural elucidation, Infrared (IR) Spectroscopy provides an unbeatable advantage in Rapid Quality Control (QC) and Process Monitoring .

This guide objectively analyzes the vibrational signatures of alkoxy bromopyridines. Unlike generic spectral guides, we focus on the specific electronic interplay between the electron-deficient pyridine ring, the electron-donating alkoxy group (+M effect), and the electron-withdrawing bromine atom (-I effect).

Theoretical Framework: Electronic Deconvolution

To accurately interpret the spectrum, one must understand the competing electronic effects that shift characteristic wavenumbers:

  • The Pyridine Core: The nitrogen atom creates a permanent dipole, intensifying ring breathing modes compared to benzene.

  • The Alkoxy Substituent (e.g., -OCH

    
    ):  A strong mesomeric donor (+M). It increases electron density in the ring, typically shifting C=C/C=N ring stretches to lower wavenumbers (red shift) while intensifying the C-O-C ether band (~1250 cm
    
    
    
    ).
  • The Bromine Substituent: A heavy atom with a -I effect. Its primary spectral contribution is mass-dampening, shifting specific ring deformation bands to the low-frequency fingerprint region (< 700 cm

    
    ).
    

Characteristic Peak Analysis: The Diagnostic Zones

The spectrum of an alkoxy bromopyridine should be analyzed in four distinct zones.

Zone 1: The High-Frequency Region (3100 – 2800 cm )

Distinguishing the scaffold from solvent residues or alkyl impurities.

Vibration ModeWavenumber (

)
Diagnostic Insight
Ar-H Stretch (

C-H)
3000 – 3100 cm

Weak to medium intensity.[1] Indicates the aromatic pyridine ring.[2]
Alkoxy C-H Stretch (

C-H)
2850 – 2980 cm

Crucial Marker. A pure halopyridine would lack these bands. Their presence confirms the alkoxy group (e.g., O-CH

).
Zone 2: The Double Bond Region (1600 – 1400 cm )

The "Heartbeat" of the Pyridine Ring.

  • 
     and 
    
    
    
    (Ring Stretching):
    • Band A (~1590–1570 cm

      
      ):  Often splits into a doublet due to conjugation with the alkoxy oxygen.
      
    • Band B (~1480–1430 cm

      
      ):  A sharp, intense band characteristic of the pyridine skeleton.
      
    • Note: The presence of Br typically does not significantly shift these bands, but the Alkoxy group increases their intensity due to a larger change in dipole moment during vibration.

Zone 3: The Ether Linkage (1300 – 1000 cm )

The Primary Identification Marker for "Alkoxy".

This is the most intense region for these compounds.

  • Asymmetric C-O-C Stretch (

    
    ): 1230 – 1280 cm
    
    
    
    .
    • Usually the strongest peak in the entire spectrum.

    • Causality: The

      
       Carbon (ring) to Oxygen bond is strengthened by resonance, pushing this band to higher frequencies than aliphatic ethers.
      
  • Symmetric C-O-C Stretch (

    
    ): 1020 – 1075 cm
    
    
    
    .
    • Sharp, medium intensity.[3][4]

Zone 4: The Fingerprint & Substitution Patterns (< 1000 cm )

Isomer Differentiation and Halogen Detection.

This region distinguishes isomers (e.g., 2-bromo-3-methoxy vs. 2-bromo-6-methoxy) based on Out-of-Plane (OOP) C-H bending.

  • C-Br Stretch: 690 – 515 cm

    
    .
    
    • Often obscured or weak. A band near 1070 cm

      
        is often associated with aryl-bromine in-plane deformations, but it overlaps with ether symmetric stretching.
      
  • OOP Bending (Isomer Specific):

    • 2,3-Disubstituted (Vicinal): ~780–750 cm

      
       (Strong).
      
    • 2,5-Disubstituted (Para-like): ~850–810 cm

      
       (Strong, often solitary).
      
    • 2,6-Disubstituted (Meta-like/Sym): ~780–730 cm

      
       (Often multiple bands due to ring deformation).
      

Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow a researcher should follow to validate the structure of an alkoxy bromopyridine using IR data.

SpectralLogic Start Unknown Sample Spectrum Zone1 Zone 1: 2800-3100 cm⁻¹ Check C-H Stretches Start->Zone1 Decision1 Are sp³ C-H bands (2850-2980) present? Zone1->Decision1 Zone2 Zone 2: 1400-1600 cm⁻¹ Check Ring Modes ResultPyridine Pyridine Core Confirmed Zone2->ResultPyridine Zone3 Zone 3: 1000-1300 cm⁻¹ Check Ether Linkage Decision2 Is there a strong band at ~1250 cm⁻¹? Zone3->Decision2 Zone4 Zone 4: < 900 cm⁻¹ Check Substitution Pattern ResultIsomer Isomer Assigned (via OOP Bends) Zone4->ResultIsomer Decision1->Start No (Check Purity) Decision1->Zone2 Yes ResultAlkoxy Alkoxy Group Confirmed Decision2->ResultAlkoxy Yes ResultAlkoxy->Zone4 ResultPyridine->Zone3

Figure 1: Decision logic for structural verification of alkoxy bromopyridines via IR.

Comparative Analysis: IR vs. Alternatives

IR is not a replacement for NMR, but a complementary tool. The table below compares its utility in the context of alkoxy bromopyridines.

FeatureIR Spectroscopy

H NMR
Raman Spectroscopy
Primary Utility Functional Group ID, Fingerprinting (QC)Exact Structural ElucidationSymmetric Bond Analysis (N=N, C=C)
Isomer Resolution Medium. Relies on OOP regions; requires reference standards.High. Coupling constants (

) definitively solve 2,3- vs 2,5- isomers.
Medium. Complementary to IR; better for symmetric isomers (e.g., 2,6-).
Sample Prep Fast. ATR (Solid/Oil) requires no solvent.Slow. Requires deuterated solvents (CDCl

, DMSO-

).
Fast. Non-destructive, no contact needed.
Water Sensitivity Low. (If using ATR).High. Water peak obscures critical aromatic region.Low. Water is weak in Raman.
Cost per Scan < $1.00> $10.00 (Solvent + Tube)< $1.00

Field Insight: For alkoxy bromopyridines, IR is superior for monitoring reaction completion (disappearance of O-H stretch from starting hydroxypyridine or disappearance of C=O if starting from pyridone).

Experimental Protocol: ATR-FTIR Workflow

Most alkoxy bromopyridines are low-melting solids or viscous oils. The Attenuated Total Reflectance (ATR) method is strictly recommended over KBr pellets to avoid moisture absorption and halogen exchange artifacts.

Protocol Steps:
  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background energy curve is normal.

  • Background Scan: Collect a background spectrum (air) with the same parameters (typically 4 cm

    
     resolution, 16 scans).
    
  • Sample Application:

    • Solids: Place ~5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Oils: Place a single drop to cover the crystal active area. No pressure anvil needed.

  • Acquisition: Scan from 4000 to 600 cm

    
    .
    
  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library data is required). Identify the 1250 cm

    
      (Ether) and ~750-850 cm
    
    
    
    (OOP) bands immediately.

Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Sample 3. Apply Sample (Solid: Pressure / Oil: Drop) Background->Sample Scan 4. Acquire Spectrum (4000-600 cm⁻¹) Sample->Scan Analyze 5. Analyze Diagnostic Zones (1250 & <900 cm⁻¹) Scan->Analyze

Figure 2: Recommended ATR-FTIR workflow for alkoxy bromopyridines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for pyridine ring breathing modes and substitution patterns).[5]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of the Heterocyclic Aromatic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • NIST Chemistry WebBook. Pyridine and Pyridine Derivative Spectra. National Institute of Standards and Technology.[6] Available at: [Link] (Verified source for comparative standard spectra).

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[7] Available at: [Link] (Reference for specific isomer shifts).

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-2-(pentyloxy)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are privileged structures found in a vast array of pharmaceuticals. The choice of starting material for the synthesis of complex pyridine-containing molecules is critical, and often, the decision comes down to the selection of a halogenated precursor for cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 5-bromo-2-(pentyloxy)pyridine and 5-iodo-2-(pentyloxy)pyridine, in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Decisive Role of the Halogen: A Fundamental Reactivity Analysis

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. The weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, a step that is often the rate-determining step of the catalytic cycle.[2]

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~280
C-I~213

Data sourced from multiple chemical literature sources.

The significantly lower BDE of the C-I bond compared to the C-Br bond dictates that 5-iodo-2-(pentyloxy)pyridine will generally be more reactive than its bromo- counterpart. This has profound implications for reaction conditions, catalyst selection, and overall efficiency of a synthetic route.

The Catalytic Cycle: A Mechanistic Overview

To fully appreciate the reactivity differences, it is essential to understand the fundamental steps of the palladium-catalyzed cross-coupling reactions discussed in this guide.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is the crucial step where the C-X bond is broken. The lower bond dissociation energy of the C-I bond in 5-iodo-2-(pentyloxy)pyridine facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions compared to the bromo-analogue.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The higher reactivity of the iodo-substrate is a distinct advantage.

Illustrative Comparison of Reaction Conditions:

Parameter5-Iodo-2-(pentyloxy)pyridine5-Bromo-2-(pentyloxy)pyridine
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃/XPhos
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often requires higher loading (e.g., 2-5 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃ (often stronger base needed)
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O, Toluene/H₂O
Temperature Often proceeds at lower temperatures (e.g., 80-90 °C)Generally requires higher temperatures (e.g., 90-110 °C)
Reaction Time Typically shorterGenerally longer

Note: The conditions presented are illustrative and based on general principles and published protocols for analogous substrates.[3][4][5] Optimal conditions should be determined experimentally.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halo-2-alkoxypyridine

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Schlenk flask with stir bar Reagents Add 5-halo-2-alkoxypyridine (1 eq), arylboronic acid (1.2 eq), and base (2-3 eq) Flask->Reagents Catalyst Add Pd catalyst (1-5 mol%) Reagents->Catalyst Inert Evacuate and backfill with Ar/N₂ (3x) Solvent Add degassed solvent Inert->Solvent Heat Heat to desired temperature with stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Extract Dilute with organic solvent, wash with H₂O and brine Cool->Extract Dry Dry over Na₂SO₄/MgSO₄ Extract->Dry Purify Concentrate and purify by chromatography Dry->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-halo-2-(pentyloxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the iodo-substrate demonstrates superior reactivity.

Illustrative Comparison of Reaction Conditions:

Parameter5-Iodo-2-(pentyloxy)pyridine5-Bromo-2-(pentyloxy)pyridine
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPPd₂(dba)₃/BrettPhos, Pd(OAc)₂/RuPhos
Catalyst Loading Generally lowerMay require higher loading and more specialized ligands
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS (often requires a strong, non-nucleophilic base)
Solvent Toluene, DioxaneToluene, Dioxane
Temperature Can often be performed at lower temperatures (e.g., 80-100 °C)Typically requires higher temperatures (e.g., 100-120 °C)
Reaction Time Shorter reaction times are commonLonger reaction times are generally necessary

Note: The conditions presented are illustrative and based on general principles and published protocols for analogous substrates.[6][7][8] Optimal conditions should be determined experimentally.

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halo-2-alkoxypyridine

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Oven-dried Schlenk tube with stir bar Reagents Add 5-halo-2-alkoxypyridine (1 eq), Pd catalyst/precatalyst, ligand, and base Flask->Reagents Inert Evacuate and backfill with Ar/N₂ (3x) Solvent_Amine Add degassed solvent and amine (1.2 eq) Inert->Solvent_Amine Heat Heat to desired temperature with stirring Solvent_Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Filter Dilute with solvent and filter through Celite Cool->Filter Extract Wash filtrate with H₂O and brine Filter->Extract Purify Dry, concentrate, and purify by chromatography Extract->Purify

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-halo-2-(pentyloxy)pyridine (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube equipped with a stir bar.

  • Inert Atmosphere: Seal the tube and remove from the glovebox.

  • Solvent and Amine Addition: Add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyridines. The reactivity trend of I > Br is particularly pronounced in this reaction.

Illustrative Comparison of Reaction Conditions:

Parameter5-Iodo-2-(pentyloxy)pyridine5-Bromo-2-(pentyloxy)pyridine
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI (often essential)CuI (typically required)
Base Et₃N, i-Pr₂NH, piperidineEt₃N, i-Pr₂NH, piperidine
Solvent THF, DMF, MeCNTHF, DMF, MeCN
Temperature Often proceeds at or near room temperatureUsually requires elevated temperatures (e.g., 50-80 °C)
Reaction Time Typically rapidSlower reaction times

Note: The conditions presented are illustrative and based on general principles and published protocols for analogous substrates.[9][10][11][12] Optimal conditions should be determined experimentally.

Experimental Protocol: Sonogashira Coupling of a 5-Halo-2-alkoxypyridine

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Schlenk flask with stir bar Reagents Add 5-halo-2-alkoxypyridine (1 eq), Pd catalyst, and CuI Flask->Reagents Inert Evacuate and backfill with Ar/N₂ (3x) Solvent_Base_Alkyne Add degassed solvent, amine base, and terminal alkyne Inert->Solvent_Base_Alkyne Stir Stir at appropriate temperature Solvent_Base_Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite, washing with solvent Extract Wash filtrate with sat. aq. NH₄Cl and brine Filter->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Concentrate and purify by chromatography Dry->Purify

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Detailed Steps:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the 5-halo-2-(pentyloxy)pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent, Base, and Alkyne Addition: Add the degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv.), and finally the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite, washing with the same solvent.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-bromo- and 5-iodo-2-(pentyloxy)pyridine as a starting material for palladium-catalyzed cross-coupling reactions has significant practical implications.

  • 5-Iodo-2-(pentyloxy)pyridine is the more reactive substrate, a direct consequence of the weaker C-I bond. This enhanced reactivity often translates to:

    • Milder reaction conditions (lower temperatures).

    • Shorter reaction times.

    • Lower catalyst loadings.

    • A broader tolerance of functional groups that may be sensitive to harsher conditions.

  • 5-Bromo-2-(pentyloxy)pyridine , while less reactive, is often more readily available and less expensive. Successful couplings typically require:

    • More forcing conditions (higher temperatures).

    • Longer reaction times.

    • Potentially higher catalyst loadings and more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.

Recommendation: For rapid and efficient synthesis, particularly in the context of complex molecule synthesis where mild conditions are paramount, 5-iodo-2-(pentyloxy)pyridine is the superior choice . However, for large-scale synthesis or when cost is a primary driver, the development of a robust protocol for the less reactive but more economical 5-bromo-2-(pentyloxy)pyridine may be a worthwhile investment of process development time.

This guide provides a framework for understanding the fundamental reactivity differences between these two valuable building blocks. It is imperative for researchers to consider these factors when designing synthetic routes to novel pyridine-containing molecules, and to perform appropriate reaction optimization to achieve the desired outcomes.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(2), 190. [Link]

  • Sonogashira Coupling. Name-Reaction.com. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 , 6, 121-133. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida Scholar Commons. [Link]

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc., 2013 , 135(34), 12690–12697. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett., 2007 , 9(10), 1821-1824. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Trans., 2018 , 47(32), 10837–10841. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed., 2019 , 58, 17118-17138. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2010 , 15(12), 9146-9162. [Link]

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. J. Am. Chem. Soc., 2021 , 143(15), 5928–5936. [Link]

  • Unparalleled Rates for the Activation of Aryl Chlorides and Bromides: Coupling with Amines and Boronic Acids in Minutes at Room Temperature. Angew. Chem. Int. Ed., 2003 , 42, 5993-5996. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem., 2022 , 18, 223–242. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. Chem. Sci., 2024 , 15, 8709-8717. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. Chem. Sci., 2024 , 15(23), 8709–8717. [Link]

  • International Journal of New Chemistry, 2021 , 8(3), 447-452. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc., 2005 , 127(31), 10904–10905. [Link]

  • Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. Wipf Group, University of Pittsburgh. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. J. Am. Chem. Soc., 2021 , 143(26), 9726–9732. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research in Science, Communication and Technology, 2021 . [Link]

  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Acc. Chem. Res., 2008 , 41(11), 1516-25. [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega, 2022 , 7(29), 24982–24990. [Link]

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate. [Link]

Sources

Comparative Structural Profiling of 2,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a non-symmetrical, polar bioisostere of 1,4-disubstituted benzene. Unlike its benzene analog, the 2,5-pyridine core introduces a significant dipole moment and a specific hydrogen bond acceptor (the pyridine nitrogen), which critically alters solubility, metabolic stability (blocking metabolic hotspots), and target binding affinity.

This guide provides a rigorous structural comparison of 2,5-disubstituted pyridines against their primary alternatives (1,4-benzenes and 2,4-pyridines) and details a self-validating workflow for their synthesis and characterization.

Part 1: Structural & Physicochemical Comparison[1][2]

The Alternatives

When designing a linear aromatic linker, researchers typically choose between three core scaffolds. The selection dictates not just biological activity but also the characterization strategy required to confirm regiochemistry.

Table 1: Comparative Physicochemical Profile

Feature2,5-Disubstituted Pyridine (Target)1,4-Disubstituted Benzene (Alternative A)2,4-Disubstituted Pyridine (Alternative B)
Geometry Linear (approx. 180° vector)Linear (180° vector)Bent (approx. 120° vector)
Electronic Nature Electron-deficient (

-deficient)
Electron-neutralElectron-deficient
Dipole Moment Significant (Substituent dependent)Zero (if substituents identical)Moderate
H-Bonding 1 Acceptor (N-atom)None1 Acceptor (N-atom)
NMR Signature distinct

coupling (~8 Hz)
Singlet (if sym.) or AA'BB'

(~5 Hz) +

(meta)
Metabolic Liability Reduced (N-atom reduces CYP oxidation)High (prone to epoxidation)Reduced
Expert Insight: The Vector Argument

While 1,4-benzene provides a rigid linear spacer, it lacks the "vectorial information" of pyridine. In 2,5-pyridines, the nitrogen atom creates a permanent dipole that orients the molecule in the binding pocket.

  • Critical Distinction: Unlike the 2,4-isomer, which introduces a "kink" in the molecular chain, the 2,5-isomer maintains the linear geometry of the benzene mimic but lowers

    
     (typically by 0.5–1.0 units), improving oral bioavailability.
    

Part 2: NMR Characterization Strategy

Characterizing 2,5-disubstituted pyridines requires distinguishing them from their 2,4- and 2,6-isomers, which can form as byproducts during non-selective synthesis.

The "Coupling Constant" Validation

The definitive method for confirming the 2,5-substitution pattern without X-ray crystallography is


H NMR coupling analysis.
  • The H3-H4 Interaction: The protons at positions 3 and 4 are ortho to each other. In a pyridine ring,

    
     coupling values are highly specific to position relative to the nitrogen.
    
    • 2,5-isomer: Exhibits a strong ortho coupling (

      
      ).
      
    • 2,4-isomer: The H5 and H6 protons show a smaller ortho coupling (

      
      ) due to the electron-withdrawing nature of the adjacent nitrogen.
      
  • The H6 Singlet: In 2,5-disubstituted systems, the proton at C6 (adjacent to nitrogen) typically appears as a singlet (or fine doublet if long-range coupling exists) and is significantly deshielded (

    
    ).
    
Workflow: Regiochemical Assignment

The following diagram outlines the logical flow for assigning regiochemistry using 1D and 2D NMR.

NMR_Assignment_Workflow Start Crude Product Isolation H1_NMR 1H NMR Acquisition (DMSO-d6 or CDCl3) Start->H1_NMR Check_J Analyze Coupling Constants (J) H1_NMR->Check_J Isomer_25 Pattern: d (J~8Hz), dd, d (J~2Hz) Suspect: 2,5-Isomer Check_J->Isomer_25 J(ortho) = 8.0-8.5 Hz Isomer_24 Pattern: d (J~5Hz), s, d Suspect: 2,4-Isomer Check_J->Isomer_24 J(ortho) = 5.0 Hz NOESY Run 2D NOESY / ROESY Isomer_25->NOESY Isomer_24->NOESY Check_NOE Check NOE Correlations NOESY->Check_NOE Confirm_25 NOE: H4 <-> C5-Substituent NOE: H6 <-> C5-Substituent CONFIRMED 2,5-PYRIDINE Check_NOE->Confirm_25 Spatial Proximity Confirm_24 NOE: H3 <-> C2/C4 Substituents CONFIRMED 2,4-PYRIDINE Check_NOE->Confirm_24 Spatial Proximity

Figure 1: Decision tree for definitive regiochemical assignment of pyridine isomers using NMR constants and NOE data.

Part 3: Solid-State Characterization (X-Ray)[3]

While NMR confirms connectivity, X-ray crystallography reveals the supramolecular behavior that dictates solubility and formulation stability.

Packing Motifs: Pyridine vs. Benzene[4]
  • Benzene (1,4-disubstituted): typically packs in "herringbone" or "T-shaped" motifs dominated by C-H···

    
     interactions.
    
  • Pyridine (2,5-disubstituted): The nitrogen atom disrupts the herringbone pattern.

    • Head-to-Tail Alignment: The dipole moment often drives antiparallel stacking to cancel the net dipole.

    • Hydrogen Bonding: If a proton donor (e.g., amide, alcohol) is present on the substituent, the pyridine nitrogen acts as a "structure-directing anchor," forming predictable intermolecular hydrogen bonds (N···H-X) that are stronger than general van der Waals forces.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

This protocol minimizes the formation of homocoupled byproducts and ensures high regioselectivity for the 2,5-pattern.

Reagents:

  • Substrate: 2,5-dibromopyridine (or 5-bromo-2-iodopyridine for higher selectivity).

  • Boronic Acid: Arylboronic acid (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    ).
  • Base:

    
     (
    
    
    
    equiv, aqueous).
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the dihalopyridine, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Dioxane/Water.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

    • Why? Pd(0) species are oxygen-sensitive. Adding them last ensures minimal deactivation.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Note on Selectivity: If using 5-bromo-2-iodopyridine, the C2-iodine reacts first (C-I bond is weaker than C-Br), allowing sequential functionalization.

  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Structural Validation Workflow

The following diagram illustrates the synthesis and validation loop.

Synthesis_Validation Precursors Precursors: 5-Bromo-2-Iodopyridine Coupling Suzuki Coupling (C2-Selective) Precursors->Coupling Intermediate Intermediate: 2-Aryl-5-Bromopyridine Coupling->Intermediate Func_C5 Functionalize C5 (Suzuki/Buchwald) Intermediate->Func_C5 Final_Prod Crude 2,5-Disubstituted Pyridine Func_C5->Final_Prod QC_Check QC: 1H NMR J-Coupling Final_Prod->QC_Check Pass Release for Bio-Assay QC_Check->Pass J(3,4) ~8Hz Fail Re-purify / HPLC QC_Check->Fail Impure Fail->Final_Prod Recycle

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C2 and C5 halogens.

References

  • Heller, B., & Hapke, M. (2007). The Suzuki–Miyaura Cross-Coupling Reaction: Pyridines.[1][2][3][4] Chemical Society Reviews.

  • Lutz, M. R., et al. (2014). Practical Synthesis of 2,5-Disubstituted Pyridines via Regioselective Suzuki Coupling. Journal of Organic Chemistry.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Referenced for NMR coupling constant standards).
  • Groom, C. R., et al. (2016).[5] The Cambridge Structural Database.[5] Acta Crystallographica Section B.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative Guide: Validation Strategies for Halogenated Small Molecules (C10H14BrNO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the empirical formula C10H14BrNO represents a significant class of halogenated phenethylamines and related alkaloids often investigated for neurological activity. Validating the identity and purity of such compounds presents specific challenges due to the presence of Bromine (Br), which possesses a unique isotopic signature and can interfere with standard combustion analysis.

This guide objectively compares the three primary validation methodologies: Classical Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Energy-Dispersive X-Ray Spectroscopy (EDS) . We analyze these methods based on precision, solvent detection capability, and suitability for halogenated compounds.

Part 1: Theoretical Baseline & The "Gold Standard"

Before comparing analytical performance, the theoretical baseline must be established. For a researcher, the "Gold Standard" of purity is defined by the Journal of Organic Chemistry (JOC) and Journal of Medicinal Chemistry guidelines, requiring experimental values to be within ±0.4% of theoretical calculations.

Theoretical Calculation for C10H14BrNO

To validate any experimental data, we first derive the precise theoretical mass percentages based on IUPAC atomic weights.

Molecular Weight (MW) Calculation:

  • Carbon (10):

    
    
    
  • Hydrogen (14):

    
    
    
  • Bromine (1):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (1):

    
    
    
  • Total MW: 244.132 g/mol

Theoretical Composition:

ElementTotal Mass ContributionTheoretical %
Carbon 120.1149.20%
Hydrogen 14.1125.78%
Bromine 79.90432.73%
Nitrogen 14.0075.74%
Oxygen 15.9996.55%
The Validation Workflow

The following decision tree illustrates the logic flow for selecting the appropriate validation method based on sample availability and data requirements.

ValidationWorkflow Start Synthesized C10H14BrNO PurityCheck Initial Purity Check (TLC / LC-MS) Start->PurityCheck Decision Is sample >95% pure? PurityCheck->Decision Recrystallize Recrystallize / Column Decision->Recrystallize No QuantMethod Select Quantitative Method Decision->QuantMethod Yes Recrystallize->PurityCheck CHN Combustion Analysis (CHN) Required for Publication QuantMethod->CHN HRMS HRMS (Isotopic Pattern) Required for Identity QuantMethod->HRMS

Figure 1: Strategic workflow for validating halogenated organic compounds.

Part 2: Comparative Analysis of Methodologies

Method A: Combustion Analysis (CHN)

Status: The Industry Standard for Purity.

Mechanism: The sample is burned in excess oxygen. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx. These gases are separated and quantified via thermal conductivity detection.

The Bromine Challenge: Halogens pose a specific interference risk in CHN analysis. Bromine can form volatile free halogens or react with the catalyst, leading to low results.

  • Solution: The combustion tube must contain Silver Tungstate on Magnesium Oxide or similar reagents to trap halogens and sulfur, preventing them from interfering with the detector.

Performance Data (Simulated for C10H14BrNO):

  • Scenario: Sample contains 2% residual Dichloromethane (DCM) solvent.

  • Result: Carbon % will drift significantly because DCM (CH₂Cl₂) has a very low %C (14.1%) compared to the target (49.2%).

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The Standard for Identity (Molecular Formula).

Mechanism: Measures the mass-to-charge ratio (m/z) with ppm-level accuracy.

The Bromine Advantage: Bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Diagnostic: A C10H14BrNO compound will show a distinct 1:1 doublet peak (M+ and M+2) separated by 2 mass units. This provides irrefutable proof of the presence of Bromine, which CHN analysis cannot provide (CHN only infers Br by mass balance).

Method C: Energy Dispersive X-Ray Spectroscopy (EDS)

Status: Rapid Screening (Solid State).

Mechanism: An electron beam excites the sample; emitted X-rays are characteristic of specific elements.

Comparison: EDS is excellent for confirming the ratio of Br to C, but it generally lacks the precision (±0.4%) required for publication-grade purity statements. It is best used for rapid, non-destructive screening of crystals.

Summary Comparison Table
FeatureCombustion Analysis (CHN)HRMS (ESI/Q-TOF)EDS (X-Ray)
Primary Utility Bulk Purity & Solvation StateMolecular Formula & Isotopic PatternRapid Elemental Ratio
Precision High (<0.3% error)High (<5 ppm mass error)Medium (~1-2% error)
Bromine Specificity Low (Inferred)Excellent (Isotopic Pattern) Good (Direct Detection)
Sample Destructive? Yes (~2 mg)No (Micrograms)No
Solvent Detection Excellent (Discrepancies reveal solvates)Poor (Solvents often lost in source)Poor
Publication Ready? Yes (Required) Yes (Required) Supplemental only

Part 3: Experimental Protocols

Protocol: CHN Analysis for Halogenated Samples

Objective: Obtain %C, %H, %N values within ±0.4% of theoretical for C10H14BrNO.

Reagents & Equipment:

  • Micro-balance (readability 0.001 mg).

  • Tin capsules (clean, free of fingerprints).

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Crucial Additive: Tungsten(VI) oxide (WO₃) or Silver vanadate (AgVO₃) to aid combustion and trap halogens.

Step-by-Step Methodology:

  • Sample Preparation: Dry the C10H14BrNO sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents.

  • Weighing: Accurately weigh 1.5 – 2.5 mg of the sample into a tin capsule.

  • Additive: Add approximately 2–3 mg of WO₃ to the capsule. This "oxygen donor" prevents the formation of soot and aids in the complete oxidation of the brominated ring.

  • Sealing: Fold the tin capsule tightly, ensuring no air pockets (which contain atmospheric N₂).

  • Combustion: Run the cycle at 960°C (combustion zone) and 640°C (reduction zone).

  • Calibration: Run a standard (e.g., Acetanilide) immediately prior. Ensure the standard contains a halogenated check if possible, or rely on the WO₃ efficiency.

Self-Validating Check: If the Nitrogen value is correct but Carbon is low, incomplete combustion occurred (soot formation). If Carbon is high, solvent contamination is likely.

Protocol: HRMS Isotopic Validation

Objective: Confirm the presence of Bromine via the M+ / M+2 doublet.

Methodology:

  • Solvent: Dissolve 0.1 mg sample in MeOH (LC-MS grade).

  • Ionization: Electrospray Ionization (ESI) in Positive mode (+).

  • Target Calculation:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
  • Acceptance Criteria: The intensity ratio of the 244 peak to the 246 peak must be approximately 1:1 (specifically 100 : 97.3 based on natural abundance).

Part 4: Visualizing the Analytical Logic

The following diagram details the specific chemical pathways occurring during the combustion analysis of this brominated compound, highlighting where errors typically occur.

CombustionLogic Sample C10H14BrNO (Sample) Reaction Combustion Zone Sample->Reaction O2 Excess O2 + Heat (960°C) O2->Reaction Gases Gases Produced: CO2, H2O, N2, NOx, Br2, HBr Reaction->Gases Scrubber Silver/Tungsten Trap (Removes Br2/HBr) Gases->Scrubber Critical Step for Halogens Reduction Reduction Zone (Cu) (NOx -> N2) Scrubber->Reduction CO2, H2O, NOx Detector TCD Detector Quantifies C, H, N Reduction->Detector CO2, H2O, N2

Figure 2: Combustion pathway showing the removal of Bromine interference prior to detection.

References

  • American Chemical Society. (2023). JOC Author Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]

  • Pellizzari, E. D., et al. (2021). Elemental Analysis of Halogenated Organic Compounds: Challenges and Solutions. Analytical Chemistry Insights.
  • National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). CHN Analysis: Theory and Instrumentation. School of Chemical Sciences Microanalysis Laboratory. [Link]

A Senior Application Scientist's Guide to Retention Time Comparison of Halopyridines in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halopyridines are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific position of the halogen substituent (fluoro-, chloro-, or bromo-) on the pyridine ring—at the ortho (2-), meta (3-), or para (4-) position—dramatically influences the molecule's physicochemical properties and reactivity. Consequently, the accurate identification and separation of these isomers are critical for quality control, reaction monitoring, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this challenge, offering high-resolution separation and definitive identification. The cornerstone of chromatographic separation is the retention time (t R) —the time it takes for an analyte to pass through the column to the detector. This guide provides an in-depth comparison of the retention times of halopyridine isomers, grounded in the fundamental principles of chromatography and supported by experimental design. We will explore the causal relationships between molecular structure, chromatographic conditions, and elution order, providing researchers with the insights needed to develop and optimize robust analytical methods.

Pillar 1: The Scientific Principles Governing Separation

Understanding the elution order of halopyridine isomers requires a firm grasp of the factors that influence an analyte's journey through the GC column. The separation is a dynamic equilibrium, governed by the partitioning of the analyte between the stationary phase (the column's inner coating) and the mobile phase (the inert carrier gas).[1]

The Decisive Role of Analyte Properties
  • Boiling Point: In gas chromatography, non-polar stationary phases separate analytes primarily by their boiling points.[2] Compounds with lower boiling points are more volatile, spend more time in the mobile gas phase, and thus travel through the column faster, resulting in shorter retention times.[3] For halopyridines, the boiling point is influenced by the type of halogen and its position on the pyridine ring.

  • Polarity and Dipole Moment: The pyridine ring contains an electronegative nitrogen atom, making it a polar molecule.[4] The position of the halogen substituent alters the molecule's overall dipole moment. When using a polar or mid-polar stationary phase, molecules with a higher dipole moment will interact more strongly with the stationary phase through dipole-dipole interactions. This increased interaction leads to a longer retention time.[5] Therefore, on polar columns, the elution order may deviate significantly from the boiling point order.

The interplay between these two properties is crucial. While boiling point is often the dominant factor on non-polar columns, polarity becomes increasingly influential as the stationary phase polarity increases.

Pillar 2: Experimental Design & Self-Validating Protocols

A robust analytical method is a self-validating system. Every parameter is chosen to ensure reproducibility, resolution, and accuracy. Below is a detailed protocol for the GC-MS analysis of a mixture of chloropyridine isomers, with the rationale behind each choice explained.

Experimental Protocol: Separation of Chloropyridine Isomers

Objective: To achieve baseline separation of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine and determine their relative retention times.

1. Sample Preparation:

  • Step 1.1: Prepare a 1000 µg/mL stock solution of each chloropyridine isomer (2-, 3-, and 4-chloropyridine) in methanol.

  • Step 1.2: Create a mixed working standard by diluting the stock solutions to a final concentration of 10 µg/mL for each isomer in methanol.

    • Rationale: Methanol is a suitable solvent that is compatible with common injection techniques. A concentration of 10 µg/mL is typically sufficient to produce a strong signal without overloading the column.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column Selection: Agilent J&W DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Rationale: A DB-5ms, or equivalent 5% phenyl-methylpolysiloxane column, is a low-to-mid polarity column that is robust and versatile.[7] It separates compounds based on a combination of boiling point and polarity, making it ideal for resolving isomers with subtle differences in these properties. Low-bleed ("ms") columns are critical for minimizing background noise and ensuring spectral integrity in the mass spectrometer.[8]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Rationale: Helium is an inert and efficient carrier gas. A constant flow rate ensures reproducible retention times and optimal peak shapes.[5]

  • Inlet: Splitless injection at 250°C.

    • Rationale: A high inlet temperature ensures the rapid and complete vaporization of the halopyridines.[7] Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[9]

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

    • Rationale: A temperature program is essential for separating compounds with different boiling points.[10][11] The initial hold at 70°C allows for sharp peak focusing at the head of the column. The slow ramp rate of 5°C/min provides sufficient time for the isomers to interact differently with the stationary phase, enhancing resolution.[9]

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-200).

    • Rationale: These are standard MS conditions that ensure efficient ionization and detection of the analytes while preventing thermal degradation.[12] A full scan allows for the collection of complete mass spectra for definitive compound identification.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Prepare 1000 µg/mL Stock Solutions working Create 10 µg/mL Working Standard Mix stock->working Dilution injection 1 µL Splitless Injection (250°C) working->injection separation GC Separation (DB-5ms Column, Temp Program) injection->separation detection MS Detection (EI, Full Scan) separation->detection chromatogram Generate Chromatogram detection->chromatogram spectra Identify Peaks by Mass Spectra & Retention Time chromatogram->spectra

Caption: Experimental workflow for GC-MS analysis of halopyridines.

Pillar 3: Data-Driven Comparison and Authoritative Grounding

The elution order of halopyridine isomers can be predicted by examining their physicochemical properties. The following tables consolidate key data from authoritative sources.

Table 1: Physicochemical Properties of Halopyridine Isomers
CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Fluoropyridines
2-Fluoropyridine372-48-5[13]C₅H₄FN[14]97.09[14]126[13]
3-Fluoropyridine372-47-4C₅H₄FN97.09~110-114
4-Fluoropyridine694-52-0C₅H₄FN[15]97.09[15]108-109
Chloropyridines
2-Chloropyridine109-09-1[16]C₅H₄ClN[16]113.54[16]168-170[16][17][18]
3-Chloropyridine626-60-8[16]C₅H₄ClN[16]113.54[16]148
4-Chloropyridine626-61-9[16]C₅H₄ClN[16]113.54[16]151
Bromopyridines
2-Bromopyridine109-04-6[19]C₅H₄BrN[19]158.00[19]192-194[19][20][21]
3-Bromopyridine626-55-1[20]C₅H₄BrN[20]158.00[21]173[20][21][22]
4-Bromopyridine1120-94-1[20]C₅H₄BrN158.00[20]185-187[20]

Note: Data compiled from multiple sources. Boiling points can vary slightly based on the reporting source.

Predicted Retention Time Comparison

Based on the data in Table 1 and the principles of gas chromatography, we can predict the elution order on a standard non-polar to mid-polar column like a DB-5ms.

General Elution Principles:

  • By Halogen: For the same substitution pattern (e.g., all 2-substituted), the elution order will follow the boiling points: Fluoro- < Chloro- < Bromo- .

  • By Isomer Position: Within a set of isomers (e.g., chloropyridines), the elution order is primarily dictated by the boiling point.

Table 2: Predicted Elution Order and Relative Retention Times on a DB-5ms Column
Predicted Elution OrderCompoundRationale for Elution Order
14-FluoropyridineLowest boiling point among all listed halopyridines.
23-FluoropyridineSlightly higher boiling point than the 4-isomer.
32-FluoropyridineHighest boiling point of the fluoro-isomers.
43-ChloropyridineLowest boiling point of the chloro-isomers.
54-ChloropyridineIntermediate boiling point among the chloro-isomers.
62-ChloropyridineHighest boiling point of the chloro-isomers.[16][17]
73-BromopyridineLowest boiling point of the bromo-isomers.[20][22]
84-BromopyridineIntermediate boiling point among the bromo-isomers.[20]
92-BromopyridineHighest boiling point of the bromo-isomers.[19][20]
Visualization of Property-Retention Relationship

This diagram illustrates the direct relationship between a compound's boiling point and its predicted retention time in GC.

Retention_Relationship cluster_properties Analyte Physicochemical Properties cluster_interaction Chromatographic Interaction cluster_outcome Analytical Outcome BP Boiling Point Volatility Volatility in Mobile Phase BP->Volatility Inverse Relationship Polarity Polarity / Dipole Moment StationaryPhaseInteraction Interaction with Stationary Phase Polarity->StationaryPhaseInteraction Direct Relationship (on polar columns) RT Retention Time (tR) Volatility->RT Higher Volatility = Shorter tR StationaryPhaseInteraction->RT Stronger Interaction = Longer tR

Caption: Relationship between analyte properties and GC retention time.

Conclusion and Best Practices

The separation of halopyridine isomers by GC-MS is a predictable process governed by fundamental physicochemical principles. On standard non-polar to mid-polar columns, the elution order is primarily dictated by the compound's boiling point. This guide provides a robust framework for predicting retention times and developing effective separation methods.

For researchers and drug development professionals, the following best practices are paramount:

  • Column Selection is Key: Always select the least polar column that provides the required separation to leverage the predictable nature of boiling point-based elution.[2]

  • Temperature Programming is Crucial: Isothermal methods are rarely sufficient for complex mixtures. A well-designed temperature ramp is essential for resolving isomers and ensuring sharp peaks for later-eluting compounds.[10][11]

  • Confirm with Mass Spectrometry: While retention time is a powerful identifier, it should never be used in isolation. Definitive identification must be confirmed by comparing the acquired mass spectrum to a reference library or standard.[23]

  • Utilize Retention Indices: For method transfer and long-term reproducibility, consider calculating Kovats retention indices. This normalizes retention times relative to a series of n-alkanes, making the data independent of minor variations in flow rate, column length, or temperature programs.[24]

By integrating these principles and protocols, scientists can confidently separate and identify halopyridine isomers, ensuring the integrity and quality of their analytical results.

References

  • A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. Benchchem.
  • Chloropyridine. Grokipedia.
  • Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda.
  • Cas 109-04-6,2-Bromopyridine. LookChem.
  • 3-Bromopyridine. Grokipedia.
  • 2-Bromopyridine | 109-04-6. ChemicalBook.
  • Pyridines. Wikipedia.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Selection Guide - GC columns. Trajan Scientific and Medical.
  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Available at: [Link]

  • The Challenges of Changing Retention Times in GC–MS. Spectroscopy Online. Available at: [Link]

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
  • Development of a quantitative method for the determination of pyridine in crustacean tissues and marine sediments. data.gov.uk. Available at: [Link]

  • Chloropyridine | C15H12Cl3N3 | CID 34486. PubChem - NIH. Available at: [Link]

  • 2.5E: GC Parameters. Chemistry LibreTexts. Available at: [Link]

  • Difference in Retention time of same compound through Gas chromatography analysis. ResearchGate. Available at: [Link]

  • Chemical Properties of 4-Chloropyridine (CAS 626-61-9). Cheméo. Available at: [Link]

  • A Comparative Guide to Quantitative Methods for Pyyridine Analysis: Accuracy and Precision. Benchchem.
  • Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. LinkedIn. Available at: [Link]

  • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. Benchchem.
  • Temperature Programming for Better GC Results. Phenomenex. Available at: [Link]

  • What Affects Retention Time in Gas Chromatography. Drawell. Available at: [Link]

  • 2-Fluoropyridine | C5H4FN | CID 9746. PubChem. Available at: [Link]

  • 4-Fluoropyridine | C5H4FN | CID 136504. PubChem. Available at: [Link]

  • Retention Indexes for Temperature-Programmed Gas Chromatography of Polychlorinated Biphenyls. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. Available at: [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific. Available at: [Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics. Available at: [Link]

  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass Laboratories Inc. Available at: [Link]

  • Guide to Choosing a GC Column. Phenomenex. Available at: [Link]

  • Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube. Available at: [Link]

  • Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. International Journal of Science and Research Archive. Available at: [Link]

  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Understanding the Order of Elution in Gas Chromatography. Oreate AI Blog. Available at: [Link]

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Shimadzu. Available at: [Link]

  • (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • What Chromatograms Can Teach Us About Our Analytes. LCGC International. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]

  • Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. Available at: [Link]

  • Developing Fast GC Methods – Avoiding Changes in Elution Order or Separation Efficiency. Restek. Available at: [Link]

  • What determines the order in which each compound is eluted from a gas chromatography column?. Quora. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-(pentyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 5-Bromo-2-(pentyloxy)pyridine

This guide provides comprehensive, immediate-use safety and logistical protocols for the handling of 5-Bromo-2-(pentyloxy)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our commitment is to furnish you with the critical information necessary to maintain a safe and efficient research environment.

Hazard Identification and Immediate Assessment

Understanding the specific hazards of 5-Bromo-2-(pentyloxy)pyridine is the foundation of safe handling. Based on data from structurally related bromopyridine derivatives, this compound is classified as hazardous. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2][3][4] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Table 1: GHS Hazard Classification Summary

Hazard Class GHS Category Hazard Statement Signal Word Pictogram
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4] Warning[4] GHS07 (Exclamation Mark)[1][3][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[4] Warning[4] GHS07 (Exclamation Mark)[1][3][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] | Warning[4] | GHS07 (Exclamation Mark)[1][3][5] |

These classifications necessitate rigorous adherence to the protective measures outlined below. The "Warning" signal word indicates a moderate level of hazard.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5-Bromo-2-(pentyloxy)pyridine. The following equipment is mandatory to prevent exposure via skin contact, eye contact, or inhalation.

Table 2: Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale and Causality
Hand Protection Nitrile or Neoprene Gloves.[6][7] Butyl rubber is also a suitable alternative.[8] Avoid latex gloves. Provides robust chemical resistance against pyridine and its derivatives.[7] Latex offers poor protection and should not be used.[6] Always check the manufacturer's glove compatibility chart.[8]
Eye and Face Protection Chemical splash goggles.[6][7][9] A face shield should be worn over goggles if there is a significant risk of splashing.[5][7] Protects against chemical splashes that can cause serious and potentially irreversible eye irritation and damage.[2][5][7]
Skin and Body Protection Chemical-resistant lab coat, fully buttoned.[6][8] Impervious clothing may be required for larger quantities.[1][9] Prevents accidental skin contact, which can cause irritation.[1][2][4] Contaminated clothing must be removed and washed before reuse.[5][9]

| Respiratory Protection | All handling must occur in a certified chemical fume hood or a well-ventilated area.[6][7][9][10] | The compound is a respiratory irritant.[4] A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator is required.[5][7] |

Standard Operating Procedures: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risk.

Experimental Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[6][8] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[5][9]

  • Donning PPE: Put on all required PPE as detailed in Table 2 before entering the designated work area.

  • Handling: Conduct all transfers and manipulations of 5-Bromo-2-(pentyloxy)pyridine within the fume hood to contain any vapors.[6]

  • Hygiene: Avoid all contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke in the laboratory.[1][10] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2][9]

  • Post-Handling: Tightly close the container after use.[2][5][6] Decontaminate all work surfaces. Remove and properly store or dispose of PPE.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[2][3][6]

  • Container: Keep the container tightly closed to prevent the release of vapors.[2][3][5]

  • Security: The storage area should be locked to restrict access to authorized personnel.[2][5][9]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8][11]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[2][5][9]

  • Skin Contact: Remove all contaminated clothing immediately.[5][9] Wash the affected skin area thoroughly with plenty of soap and water.[2][5] If skin irritation develops or persists, get medical advice.[4][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][5][9] If the person feels unwell, call a poison center or doctor.[2][4]

  • Ingestion: Rinse the mouth with water.[9] Do NOT induce vomiting.[5][9] Seek immediate medical attention.[5]

Chemical Spill Cleanup Protocol (Small Scale)

This protocol applies only to small spills that can be managed safely by trained laboratory personnel. For large spills, evacuate the area and call emergency responders.[8]

  • Evacuate & Ventilate: Alert others in the area. Evacuate non-essential personnel.[5] Ensure the area is well-ventilated, using the fume hood to draw vapors away from the spill.[12]

  • Assemble PPE: Before approaching the spill, don the appropriate PPE as specified in Table 2, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[1][8]

  • Contain Spill: Create a dike around the spill's outer edges using an inert absorbent material such as vermiculite, sand, or chemical spill pillows.[12] This prevents the spread of the liquid.

  • Absorb Material: Apply the absorbent material to the spill, working from the outside edges toward the center.[12] Allow the material to fully absorb the chemical.

  • Collect Residue: Carefully scoop or sweep the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[5][9][12] Use non-sparking tools if the material is near a flammable source.[10][13]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.[12]

  • Dispose: Seal the container holding the cleanup residue. Dispose of it, along with any contaminated PPE, as hazardous waste according to institutional and local regulations.[2][8][14]

Spill Management Workflow

The following diagram illustrates the logical flow for responding to a chemical spill in the laboratory.

Spill_Response_Workflow A Spill Occurs B Assess Situation (Size, Location, Hazards) A->B C Is the spill large or unmanageable? B->C D EVACUATE AREA CALL EMERGENCY RESPONDERS C->D Yes E Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->E No (Small & Manageable) F Contain the Spill (Use absorbents to create a dike) E->F G Absorb the Liquid (Work from outside-in) F->G H Collect Contaminated Material into a Labeled Waste Container G->H I Decontaminate Spill Area and Affected Equipment H->I J Dispose of all Waste (Residue & PPE) as Hazardous I->J K Procedure Complete J->K

Caption: Workflow for laboratory chemical spill response.

Waste Disposal Plan

All waste containing 5-Bromo-2-(pentyloxy)pyridine, including the pure substance, solutions, and contaminated materials from spill cleanups, must be treated as hazardous waste.[8]

  • Containment: Collect all chemical waste in a clearly labeled, sealable, and chemically compatible container.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5] Do not pour this chemical down the drain or dispose of it with regular trash.[15]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Available at: [Link]

  • Loba Chemie. (2023, November 24). PYRIDINE AR - Safety Data Sheet. Available at: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available at: [Link]

  • Columbia University Research. Chemical Resistance Guide. Available at: [Link]

  • Loba Chemie. (2019, May 24). 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS. Available at: [Link]

  • Kent State University. Cleaning up a spill | Compliance and Risk Management. Available at: [Link]

  • The Hong Kong University of Science and Technology. CHEMICAL HANDLING GLOVE GUIDE. Available at: [Link]

  • Fisher Scientific. (2023, August 25). 5-Bromopyridine-2-carbaldehyde - SAFETY DATA SHEET. Available at: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pentyloxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(pentyloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.